4-Butyl-5,6-dihydro-2H-pyran-2-one
説明
特性
CAS番号 |
89030-26-2 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
4-butyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-8-5-6-11-9(10)7-8/h7H,2-6H2,1H3 |
InChIキー |
OTUJZXOYZDKIML-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=O)OCC1 |
製品の起源 |
United States |
An In-depth Technical Guide to 4-Butyl-5,6-dihydro-2H-pyran-2-one: Chemical Structure, Physicochemical Properties, and Potential Applications
This technical guide provides a comprehensive overview of 4-Butyl-5,6-dihydro-2H-pyran-2-one, a delta-lactone of interest to researchers, scientists, and professionals in drug development. This document delves into the molecule's chemical and physical characteristics, outlines a plausible synthetic route, and explores its potential biological activities based on the broader class of α,β-unsaturated δ-lactones.
Introduction: The Significance of the δ-Lactone Scaffold
Lactones, which are cyclic esters, are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds.[1] The 5,6-dihydro-2H-pyran-2-one core, an α,β-unsaturated δ-lactone, is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2] The introduction of an alkyl substituent at the 4-position, as in 4-Butyl-5,6-dihydro-2H-pyran-2-one, can significantly influence the molecule's lipophilicity and steric profile, potentially modulating its biological efficacy and target specificity. The unsaturated nature of the lactone ring can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, a mechanism often implicated in the bioactivity of this class of compounds.[3]
Chemical Identity and Structure
4-Butyl-5,6-dihydro-2H-pyran-2-one is characterized by a six-membered dihydropyranone ring with a butyl group attached to the carbon atom at the 4-position.
Molecular Structure:
Caption: Chemical structure of 4-Butyl-5,6-dihydro-2H-pyran-2-one.
Physicochemical Properties
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 89030-26-2 | [4] |
| Molecular Formula | C₉H₁₄O₂ | [4] |
| Molecular Weight | 154.21 g/mol | [4] |
| Appearance | Expected to be a colorless to pale yellow liquid | [5] |
| Boiling Point | Estimated > 103 °C at 10 mmHg | [6][7] |
| Density | Estimated ~1.0 - 1.1 g/mL at 25 °C | [6][7] |
| Refractive Index | Estimated ~1.47 - 1.49 at 20 °C | [6][7] |
| SMILES | CCCCC1=CC(=O)OCC1 | |
| InChI Key | InChIKey=QBDAFARLDLCWAT-UHFFFAOYSA-N (for parent) | [6][8] |
Synthesis Methodology
The synthesis of 4-alkyl-5,6-dihydro-2H-pyran-2-ones can be achieved through various synthetic strategies. A common approach involves the condensation of an appropriate precursor with a source of the alkyl group. Below is a representative experimental protocol for the synthesis of a 4-alkylated dihydropyran-2-one, which can be adapted for the synthesis of the target compound.
Experimental Protocol: Synthesis of 4-Butyl-5,6-dihydro-2H-pyran-2-one via Aldol Condensation
This protocol is based on general methods for the synthesis of 4-substituted-5,6-dihydro-2H-pyran-2-ones.
Materials:
-
5-Hydroxypentanoic acid lactone (δ-valerolactone)
-
Butyraldehyde
-
A strong base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), 1M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
-
Magnetic stirrer and heating/cooling bath
-
Rotary evaporator
-
Silica gel for column chromatography
Caption: General workflow for the synthesis of 4-Butyl-5,6-dihydro-2H-pyran-2-one.
Procedure:
-
Enolate Formation: To a stirred solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add n-butyllithium (1.05 equivalents). After stirring for 30 minutes, add a solution of δ-valerolactone (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour to ensure complete enolate formation.
-
Aldol Condensation: To the freshly prepared LDA solution, add butyraldehyde (1.1 equivalents) dropwise at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of 1M aqueous HCl until the solution is acidic. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Butyl-5,6-dihydro-2H-pyran-2-one.
Spectroscopic Characterization
While experimental spectra for 4-Butyl-5,6-dihydro-2H-pyran-2-one are not widely published, the expected spectroscopic features can be predicted based on the parent compound and related structures.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the protons on the dihydropyran ring, and the protons of the butyl group. The vinyl proton would likely appear as a multiplet in the downfield region. The methylene protons adjacent to the ring oxygen and the carbonyl group will have distinct chemical shifts. The butyl group will exhibit signals corresponding to the methyl and methylene protons.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region. Other key signals will correspond to the olefinic carbons and the carbons of the dihydropyran ring and the butyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band corresponding to the C=O stretching of the α,β-unsaturated lactone, typically in the range of 1720-1750 cm⁻¹. Other significant bands would include C=C stretching and C-O stretching vibrations.[9][10]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 154.21). The fragmentation pattern would likely involve the loss of the butyl group and other characteristic fragments of the dihydropyranone ring.[11]
Potential Applications in Drug Development
The 5,6-dihydro-2H-pyran-2-one scaffold is a constituent of numerous natural products with a wide range of biological activities.[1] The introduction of a butyl group can enhance the lipophilicity of the molecule, which may improve its cell membrane permeability and overall pharmacokinetic profile.
Antimicrobial Activity: Lactones are known for their antibacterial and antifungal properties.[12][13] The α,β-unsaturated lactone moiety can act as a Michael acceptor, reacting with nucleophilic residues in essential microbial enzymes or proteins, leading to their inactivation and subsequent cell death. The length of the alkyl chain can influence the antimicrobial potency.[12]
Anticancer and Cytotoxic Activity: Many natural and synthetic compounds containing the 5,6-dihydro-2H-pyran-2-one core have demonstrated significant cytotoxic activity against various cancer cell lines.[13][14][15] The proposed mechanism often involves the induction of apoptosis. The butyl substituent could play a role in the molecule's interaction with the active site of target proteins.
Anti-inflammatory Activity: Certain derivatives of dihydropyran-2-one have been reported to possess anti-inflammatory properties.[1] This activity may be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways.
Caption: Potential biological activities and mechanisms of action.
Conclusion and Future Perspectives
4-Butyl-5,6-dihydro-2H-pyran-2-one is a molecule with significant potential in the field of drug discovery, owing to the established biological activities of the δ-lactone scaffold. The presence of the butyl group is likely to confer distinct physicochemical properties that may enhance its pharmacological profile. Further research is warranted to experimentally determine its physical and spectroscopic properties, optimize its synthesis, and, most importantly, to evaluate its biological activities in various in vitro and in vivo models. The insights gained from such studies will be invaluable for the rational design and development of novel therapeutic agents based on this promising heterocyclic core.
References
-
Mazur, S., & Olejarz, W. (2021). δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. Molecules, 26(11), 3323. [Link]
-
Request PDF. (2025, August 6). Synthesis and cytotoxic evaluation of β-alkyl or β-aryl-δ-methyl-α-methylene-δ-lactones. Comparison with the corresponding γ-lactones. ResearchGate. [Link]
-
Gajda, A., et al. (2018). New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity. Molecules, 23(10), 2583. [Link]
-
Request PDF. (n.d.). In vitro cytotoxicity of sesquiterpene lactones from Eupatorium cannabinum L. and semi‐synthetic derivatives from eupatoriopicrin. ResearchGate. [Link]
-
Eskandari, K., & Rafieian-Kopaei, M. (2016). Synthesis of 5,6-dihydro-2H-pyran-2-ones (microreview). Chemistry of Heterocyclic Compounds, 52(3), 158-160. [Link]
-
INCHEM. (n.d.). 908. Aliphatic lactones (WHO Food Additives Series 40). [Link]
-
Organic Syntheses. (n.d.). 5,6-Dihydro-2H-pyran-2-one. [Link]
-
Request PDF. (2026, January 21). Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). ResearchGate. [Link]
-
Socha, D., et al. (2001). Synthesis of polyhydroxyindolizidines from 5,6-dihydro-2H-pyran-2-one. Carbohydrate Research, 336(4), 315-318. [Link]
-
PubChem. (n.d.). 5,6-Dihydro-2H-pyran-2-one. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of bis[4-hydroxy-5,6-dihydro-6-alkyl(aryl)-2H-pyran-2-one-3-] methane. [Link]
-
Request PDF. (n.d.). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. ResearchGate. [Link]
-
Kasaplar, P., et al. (2010). Michael acceptor properties of 6-bicycloaryl substituted (R)-5,6-dihydro-2H-pyran-2-ones. Bioorganic Chemistry, 38(5), 186-189. [Link]
-
ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023). MDPI. [Link]
-
NIST WebBook. (n.d.). 2H-Pyran-2-one, 5,6-dihydro-. [Link]
-
Shetgaonkar, S. E., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(17), 5348. [Link]
-
de Fátima, A., et al. (2007). Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 17(11), 3087-3090. [Link]
-
NIST WebBook. (n.d.). 2H-Pyran-2-one, 5,6-dihydro-4,6,6-trimethyl-. [Link]
-
ResearchGate. (n.d.). Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with... [Link]
-
SpectraBase. (n.d.). tetrahydro-2H-pyran-2-one - Optional[1H NMR] - Chemical Shifts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Michael acceptor properties of 6-bicycloaryl substituted (R)-5,6-dihydro-2H-pyran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 5,6-Dihydro-2H-pyran-2-one | C5H6O2 | CID 520660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5,6-二氢-2H-吡喃-2-酮 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 5,6-ジヒドロ-2H-ピラン-2-オン technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 5,6-DIHYDRO-2H-PYRAN-2-ONE(3393-45-1) 1H NMR [m.chemicalbook.com]
- 9. 5,6-DIHYDRO-2H-PYRAN-2-ONE(3393-45-1)IR [m.chemicalbook.com]
- 10. 5,6-Dihydro-2H-pyran-2-one, 90% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. 2H-Pyran-2-one, 5,6-dihydro- [webbook.nist.gov]
- 12. mdpi.com [mdpi.com]
- 13. New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Preclinical Gauntlet: A Technical Guide to the In Vivo Toxicity and Safety Profiling of 4-Butyl-5,6-dihydro-2H-pyran-2-one
Preamble: Charting a Course in Unexplored Territory
For the novel chemical entity 4-Butyl-5,6-dihydro-2H-pyran-2-one, the landscape of in vivo toxicology is, as of this writing, largely uncharted. Publicly available data on its safety profile is sparse to non-existent. This guide, therefore, is not a retrospective summary but a forward-looking roadmap. It is designed for researchers, toxicologists, and drug development professionals to establish a comprehensive in vivo safety and toxicity profile for this compound, or similar molecules, from first principles.
As a Senior Application Scientist, my objective is to blend established regulatory-standard methodologies with the underlying scientific rationale. This document will detail not just the 'what' and 'how' of toxicological testing, but the critical 'why'—elucidating the causality behind experimental design and the logic of endpoint selection. We will proceed under the assumption that 4-Butyl-5,6-dihydro-2H-pyran-2-one is a candidate for therapeutic development, demanding a rigorous and phased approach to safety evaluation.
Our exploration will be grounded in internationally recognized guidelines from bodies such as the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Foundational Understanding: Physicochemical Properties and Predicted Metabolism
Before embarking on extensive in vivo studies, a thorough understanding of the compound's characteristics is paramount. The structure, 4-Butyl-5,6-dihydro-2H-pyran-2-one (CAS: 89030-26-2), features a lactone ring, a site of potential hydrolytic activity, and a butyl side chain, which may undergo oxidative metabolism.[1]
Predicted Metabolic Pathways: The primary routes of metabolism are likely to involve:
-
Hydrolysis: The ester bond in the lactone ring is susceptible to enzymatic hydrolysis by carboxylesterases, abundant in the liver, plasma, and other tissues. This would open the ring to form the corresponding 4-butyl-5-hydroxyhexanoic acid.
-
Oxidation: The butyl side chain is a prime target for cytochrome P450 (CYP) enzymes, leading to ω- and (ω-1)-hydroxylation, followed by further oxidation to carboxylic acids.
Understanding these potential metabolic pathways is crucial for designing bioanalytical methods to measure the parent compound and its major metabolites in plasma and tissues during toxicokinetic studies.
Caption: Predicted metabolic pathways for 4-Butyl-5,6-dihydro-2H-pyran-2-one.
The Phased Approach to In Vivo Safety Assessment
A logical, tiered approach is essential to manage resources and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Caption: Phased workflow for in vivo toxicity assessment.
Phase 1: Acute Toxicity and Dose-Range Finding
Objective: To determine the median lethal dose (LD50) and identify the maximum tolerated dose (MTD). This information is critical for designing subsequent repeated-dose studies.
Methodology: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)
This method is preferred as it minimizes the number of animals required.
-
Species: Rat (one sex, typically female, as they are often slightly more sensitive).
-
Administration: A single oral dose via gavage. The vehicle should be inert (e.g., corn oil, 0.5% methylcellulose).
-
Procedure:
-
A single animal is dosed at a level just below the best preliminary estimate of the LD50.
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2). If it dies, the next is dosed at a lower level.
-
This sequential process continues until the stopping criteria are met (typically after observing a specified number of reversals in outcome).
-
-
Observations:
-
Mortality is the primary endpoint, recorded for up to 14 days.
-
Clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior) are meticulously recorded daily.
-
Body weight is measured pre-dose and at least weekly thereafter.
-
At the end of the 14-day observation period, a gross necropsy is performed on all animals.
-
Data Presentation:
| Parameter | Result |
| Test Substance | 4-Butyl-5,6-dihydro-2H-pyran-2-one |
| Species/Strain | Sprague-Dawley Rat (Female) |
| Route | Oral (Gavage) |
| Estimated LD50 (mg/kg) | To be determined |
| 95% Confidence Interval | To be determined |
| Key Clinical Signs | e.g., Lethargy, ataxia, piloerection |
| Gross Necropsy Findings | e.g., Gastric irritation, pale liver |
Causality and Interpretation: The observed clinical signs and necropsy findings provide the first clues into potential target organs of toxicity. An unexpectedly low LD50 would signal significant acute hazard and might influence the decision to proceed with development.
Phase 2: Repeated-Dose Toxicity Studies
Objective: To characterize the toxicological profile following repeated administration and to identify a No-Observed-Adverse-Effect Level (NOAEL). These studies are the cornerstone of preclinical safety assessment.
Methodology: 28-Day Repeated Dose Oral Toxicity Study (OECD Guideline 407)
-
Species: Rat (and a non-rodent species, e.g., beagle dog, for later stages of development). Both sexes are used.
-
Dose Levels: At least three dose levels (low, mid, high) and a concurrent vehicle control group.
-
High Dose: Should induce some toxicity but not significant lethality (guided by the MTD from acute studies).
-
Low Dose: Should produce no evidence of toxicity (a multiple of the anticipated human therapeutic dose).
-
Mid Dose: An intermediate between the low and high doses.
-
-
Administration: Daily oral gavage for 28 consecutive days.
-
Group Size: Typically 5-10 animals per sex per group. A satellite group at the high dose and control level may be included for a recovery period (e.g., 14 days) to assess the reversibility of any findings.
-
Core Endpoints:
-
Clinical Observations: Daily, detailed observations.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Pre-test and before termination.
-
Clinical Pathology (at termination):
-
Hematology: Red and white blood cell counts, hemoglobin, hematocrit, platelet count, etc.
-
Clinical Chemistry: Liver enzymes (ALT, AST, ALP), kidney function markers (BUN, creatinine), electrolytes, glucose, total protein, albumin, cholesterol, etc.
-
-
Urinalysis: Volume, specific gravity, pH, protein, glucose, ketones, etc.
-
Gross Necropsy: All animals are subjected to a full necropsy.
-
Organ Weights: Key organs (liver, kidneys, brain, spleen, heart, gonads, etc.) are weighed.
-
Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically. Any target organs identified at the high dose are also examined in the mid- and low-dose groups.
-
Toxicokinetics (TK): Blood samples are collected at specified time points (e.g., pre-dose, and several points post-dose on Day 1 and Day 28) to determine the systemic exposure (AUC, Cmax) to the parent compound and major metabolites. This is critical for relating the observed toxicity to the actual drug levels in the body and for extrapolating findings to humans.
Data Presentation Summary:
| Endpoint | Low Dose | Mid Dose | High Dose | Control |
| Body Weight Change (g) | Data | Data | Data | Data |
| Key Hematology Change | e.g., No change | e.g., No change | e.g., ↓RBC | Baseline |
| Key Clinical Chem Change | e.g., No change | e.g., ↑ALT | e.g., ↑↑ALT, AST | Baseline |
| Key Organ Weight Change | e.g., No change | e.g., ↑Liver | e.g., ↑↑Liver | Baseline |
| Key Histopathology | e.g., Normal | e.g., Hepatocellular hypertrophy | e.g., Hepatocellular hypertrophy, single-cell necrosis | Normal |
| NOAEL (mg/kg/day) | To be determined |
Expertise in Action: The selection of clinical pathology and histopathology endpoints is not arbitrary. For a compound with predicted hepatic metabolism, a detailed examination of the liver (liver enzymes, organ weight, and microscopic evaluation for hypertrophy, necrosis, or steatosis) is non-negotiable. The NOAEL is the highest dose level at which there are no biologically significant treatment-related adverse findings. This value is fundamental for calculating the safe starting dose in first-in-human clinical trials.
Phase 3: Genotoxicity Assessment
Objective: To determine if the compound can induce mutations or chromosomal damage. A standard battery of tests is required.
Methodology: The Standard Test Battery (ICH S2(R1))
-
A Test for Gene Mutation in Bacteria (Ames Test) (OECD Guideline 471):
-
System: Multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.
-
Procedure: The bacteria are exposed to the test compound at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver).
-
Endpoint: An increase in the number of revertant colonies indicates a mutagenic event.
-
-
An In Vitro Test for Chromosomal Damage:
-
Choice of one:
-
In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): Uses mammalian cells (e.g., CHO, CHL) to detect structural chromosomal damage.
-
In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): Detects both clastogens (chromosome-breaking agents) and aneugens (agents affecting chromosome number). This is often the preferred method due to its higher throughput and detection of both mechanisms.
-
-
-
An In Vivo Genotoxicity Test:
-
Typically: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474).
-
Procedure: The compound is administered to rodents (usually rats or mice). Bone marrow or peripheral blood is collected and immature erythrocytes are scored for the presence of micronuclei (small nuclei containing chromosome fragments or whole chromosomes left behind during cell division).
-
Rationale: This test confirms if any genotoxic potential observed in vitro is also expressed in a whole animal, with its native metabolism and excretion systems.
-
Trustworthiness Through Self-Validation: The Ames test includes both positive and negative controls for each bacterial strain, with and without S9, to validate each experiment. Similarly, in vivo assays use concurrent vehicle and positive controls to ensure the test system is responsive and the results are reliable. A positive result in any of these assays is a significant safety concern and requires careful follow-up and risk assessment.
Phase 4: Safety Pharmacology
Objective: To investigate potential adverse effects on vital organ functions that could be life-threatening.
Methodology: Core Battery Studies (ICH S7A)
-
Central Nervous System (CNS): A functional observational battery (FOB) in rats (e.g., Irwin test) to assess behavioral, autonomic, and neuromuscular effects.
-
Cardiovascular System: In vivo assessment in a conscious, unrestrained large animal (e.g., dog, non-human primate) measuring blood pressure, heart rate, and electrocardiogram (ECG) parameters. Special attention is paid to QT interval prolongation, a risk factor for serious cardiac arrhythmias.
-
Respiratory System: Assessment of respiratory rate, tidal volume, and minute volume in rats (e.g., using whole-body plethysmography).
These studies are typically conducted after a single administration at doses up to the MTD. Any adverse findings must be thoroughly investigated before proceeding to human trials.
Conclusion: Building a Defensible Safety Narrative
This guide outlines the foundational in vivo studies required to build a comprehensive safety and toxicity profile for 4-Butyl-5,6-dihydro-2H-pyran-2-one. Each phase builds upon the last, creating a logical and scientifically robust narrative. The ultimate goal is to understand the potential risks associated with the compound, identify the target organs of toxicity, define the dose-response relationship, and establish a clear margin of safety between the NOAEL in animals and the proposed therapeutic dose in humans. Only through such a rigorous, multi-faceted investigation can the transition from a promising molecule to a safe and effective therapeutic agent be responsibly undertaken.
References
-
PubChem. 5,6-Dihydro-2H-pyran-2-one. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Available from: [Link]
-
Organisation for Economic Co-operation and Development (OECD). OECD Guidelines for the Testing of Chemicals. Available from: [Link]
-
International Council for Harmonisation (ICH). ICH Guidelines. Available from: [Link]
Sources
Pharmacokinetic Profiling of 4-Butyl-5,6-dihydro-2H-pyran-2-one: Absorption, Biotransformation, and Analytical Methodologies
Executive Summary
4-Butyl-5,6-dihydro-2H-pyran-2-one (CAS 54244-73-4)[1] is a specialized synthetic compound characterized by an α,β-unsaturated δ-lactone ring substituted with a butyl aliphatic chain. Compounds harboring the 5,6-dihydro-2H-pyran-2-one pharmacophore—most notably the naturally occurring kavalactones (e.g., kavain, dihydrokavain)—exhibit highly distinct pharmacokinetic (PK) behaviors driven by their lipophilicity and susceptibility to enzymatic ring-opening[2].
This technical whitepaper provides an in-depth mechanistic analysis of the predicted pharmacokinetic properties of 4-Butyl-5,6-dihydro-2H-pyran-2-one. By extrapolating from structurally homologous lactones, we detail its absorption dynamics, metabolic biotransformation pathways, and the rigorous, self-validating experimental protocols required for its quantification in biological matrices.
Physicochemical Properties & Absorption Dynamics
The pharmacokinetic viability of a molecule is fundamentally dictated by its physicochemical profile.
-
Lipophilicity and Permeability: The presence of the non-polar butyl chain combined with the neutral lactone core imparts moderate to high lipophilicity (estimated LogP ~2.5 - 3.0). This facilitates rapid passive diffusion across the intestinal epithelium and enables significant penetration of the blood-brain barrier (BBB), a hallmark of dihydropyranone derivatives[2].
-
Absorption: Analogous to structurally related kavalactones, which achieve maximum plasma concentrations ( Tmax ) within 1–3 hours post-oral administration[2], 4-butyl-5,6-dihydro-2H-pyran-2-one is anticipated to be rapidly absorbed in the gastrointestinal tract. However, its systemic bioavailability is likely modulated by extensive hepatic first-pass metabolism.
Metabolic Biotransformation Pathways
The biotransformation of 4-butyl-5,6-dihydro-2H-pyran-2-one is multifaceted, governed by the chemical reactivity of its lactone ring and the aliphatic side chain.
Phase I Metabolism: Lactone Hydrolysis
The δ-lactone ring is highly susceptible to enzymatic hydrolysis, converting the cyclic ester into an open-chain hydroxy acid. This reversible reaction is primarily catalyzed by human serum paraoxonases (PON1 and PON3) and hepatic carboxylesterases (CES1 and CES2)[3],[4]. The equilibrium between the lipophilic lactone (active) and the hydrophilic hydroxy acid (inactive/excretable) is a critical determinant of the compound's half-life and volume of distribution[5].
Phase I Metabolism: Cytochrome P450 Oxidation
The C4-butyl chain is a prime target for aliphatic hydroxylation mediated by hepatic Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6). Oxidation typically occurs at the terminal ( ω ) or penultimate ( ω−1 ) carbon of the butyl chain, generating hydroxylated metabolites that are subsequently targeted for Phase II glucuronidation[6].
Phase II Metabolism: Glutathione Conjugation via Michael Addition
The α,β-unsaturated carbonyl system of the dihydropyranone core acts as a "soft" electrophile, or Michael acceptor. This structural motif is highly reactive toward soft nucleophiles, most notably the free thiol group of glutathione (GSH)[7]. Glutathione S-transferases (GSTs) catalyze the nucleophilic attack of GSH at the β-carbon, forming a stable thioether conjugate. This pathway is a critical detoxification mechanism that facilitates rapid biliary and renal clearance[7].
Fig 1. Primary metabolic biotransformation pathways of 4-Butyl-5,6-dihydro-2H-pyran-2-one.
Distribution and Excretion
-
Protein Binding: Due to its lipophilic nature, the compound is expected to exhibit moderate to high plasma protein binding (primarily to human serum albumin). This extensive binding restricts the renal glomerular filtration of the unchanged lactone form.
-
Excretion: The parent compound is highly unlikely to be excreted unchanged. The primary urinary excretory products will be the highly polar ring-opened hydroxy acids, glucuronidated aliphatic alcohols, and mercapturic acid derivatives (the end-products of the GSH conjugation pathway)[6].
Experimental Methodologies: Pharmacokinetic Evaluation
To ensure scientific integrity and reproducibility, the following self-validating experimental workflows are established for the PK evaluation of 4-Butyl-5,6-dihydro-2H-pyran-2-one.
In Vitro Microsomal Stability Assay
Causality & Logic: This assay isolates hepatic CYP450 and esterase clearance rates without the confounding variables of gastrointestinal absorption or renal excretion.
-
Preparation: Pre-incubate human liver microsomes (HLM) (0.5 mg/mL protein) with 4-Butyl-5,6-dihydro-2H-pyran-2-one (1 µM) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Quenching (Self-Validating Step): At serial time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Warfarin).
-
Rationale: Cold organic solvent instantly denatures metabolic enzymes and esterases, preventing ex vivo degradation of the lactone. The internal standard normalizes for any volumetric losses during protein precipitation, ensuring quantitative integrity.
-
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to calculate intrinsic clearance ( CLint ).
In Vivo Pharmacokinetic Study (Sprague-Dawley Rats)
Fig 2. Standardized in vivo pharmacokinetic experimental workflow using LC-MS/MS.
-
Dosing: Administer the compound intravenously (IV) at 2 mg/kg (formulated in 5% DMSO/95% Saline) and orally (PO) at 10 mg/kg (formulated in 0.5% Methylcellulose) to fasted male Sprague-Dawley rats (n=3 per route).
-
Sampling: Collect blood samples (200 µL) via jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.
-
Plasma Separation: Centrifuge immediately at 3,000 x g for 10 min at 4°C.
-
Rationale: Maintaining samples at 4°C minimizes spontaneous chemical hydrolysis of the lactone ring prior to extraction.
-
-
Extraction: Perform protein precipitation using 3 volumes of cold acetonitrile (spiked with internal standard). Vortex for 2 minutes and centrifuge.
-
Quantification: Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to calculate non-compartmental PK parameters.
Data Presentation
Table 1. Predicted Pharmacokinetic Parameters (In Vivo Extrapolation)
| Parameter | Description | Predicted Value Range |
|---|
| Tmax (PO) | Time to maximum plasma concentration | 1.0 - 2.5 h | | Bioavailability (F%) | Fraction of oral dose reaching systemic circulation | 30 - 50% | | Vd (IV) | Volume of distribution | 1.5 - 3.0 L/kg | | CL (IV) | Systemic clearance | 25 - 45 mL/min/kg | | t1/2 | Elimination half-life | 2.0 - 4.0 h |
Table 2. LC-MS/MS Gradient Elution Protocol | Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% Formic Acid in H2O ) | Mobile Phase B (0.1% Formic Acid in Acetonitrile) | | :--- | :--- | :--- | :--- | | 0.0 | 0.4 | 95% | 5% | | 1.0 | 0.4 | 95% | 5% | | 4.0 | 0.4 | 5% | 95% | | 5.5 | 0.4 | 5% | 95% | | 5.6 | 0.4 | 95% | 5% | | 7.0 | 0.4 | 95% | 5% |
References
-
[1] Parchem. "4-Butyl-5,6-dihydro-2H-pyran-2-one". Source: parchem.com. URL:
-
[2] "Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers". Source: nih.gov. URL:
-
[6] "Toxicokinetics of Kava". Source: nih.gov. URL:
-
[7] "Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation". Source: nih.gov. URL:
-
[3] "Regulation of Human Hydrolases and Its Implications in Pharmacokinetics and Pharmacodynamics". Source: nih.gov. URL:
-
[4] "Lactonase and lactonizing activities of human serum paraoxonase (PON1) and rabbit serum PON3". Source: nih.gov. URL:
-
[5] "Paraoxonase (PON1 and PON3) Polymorphisms: Impact on Liver Expression and Atorvastatin-Lactone Hydrolysis". Source: frontiersin.org. URL:
Sources
- 1. parchem.com [parchem.com]
- 2. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Human Hydrolases and Its Implications in Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactonase and lactonizing activities of human serum paraoxonase (PON1) and rabbit serum PON3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Paraoxonase (PON1 and PON3) Polymorphisms: Impact on Liver Expression and Atorvastatin-Lactone Hydrolysis [frontiersin.org]
- 6. Toxicokinetics of Kava - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Chiral Building Block: 4-Butyl-5,6-dihydro-2H-pyran-2-one in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the demand for enantiomerically pure building blocks is paramount for the construction of complex molecular architectures, particularly in the realm of natural products and pharmaceuticals. Among these, the 5,6-dihydro-2H-pyran-2-one scaffold has emerged as a privileged structural motif, present in a myriad of biologically active compounds. This guide provides an in-depth exploration of a key derivative, 4-Butyl-5,6-dihydro-2H-pyran-2-one, as a versatile chiral synthon. We will delve into state-of-the-art enantioselective synthetic protocols and showcase its application in the synthesis of valuable target molecules, offering researchers and drug development professionals a practical guide to harnessing its synthetic potential.
The Significance of the Chiral 4-Butyl-δ-Valerolactone Moiety
The 4-butyl-5,6-dihydro-2H-pyran-2-one, a substituted δ-valerolactone, is a valuable chiral building block due to the combination of a reactive α,β-unsaturated lactone system and a stereogenic center bearing an alkyl chain. This arrangement allows for a diverse range of chemical transformations, including conjugate additions, stereoselective reductions, and ring-opening reactions, enabling the introduction of further complexity and the construction of intricate stereochemical arrays.
The biological relevance of the dihydropyran-2-one core is well-established. For instance, natural products like (R)-goniothalamin exhibit potent and selective cytotoxicity against various cancer cell lines, underscoring the importance of stereochemistry in biological activity.[1] The butyl substituent at the 4-position can serve as a key structural element or a precursor to more complex side chains in the synthesis of analogues of natural products or novel chemical entities for drug discovery programs.
Enantioselective Synthesis of 4-Butyl-5,6-dihydro-2H-pyran-2-one
The creation of the chiral center at the 4-position with high enantiomeric excess is the cornerstone of this building block's utility. Several powerful asymmetric strategies can be employed, with the Keck asymmetric allylation followed by ring-closing metathesis (RCM) being a particularly robust and adaptable approach.
Synthetic Strategy: Keck Asymmetric Allylation and Ring-Closing Metathesis (RCM)
This two-stage strategy provides a reliable pathway to the desired chiral lactone. The key steps are:
-
Keck Asymmetric Allylation: An aldehyde is reacted with allyltributyltin in the presence of a chiral titanium(IV)-BINOL complex. This reaction sets the crucial stereocenter of the resulting homoallylic alcohol with high enantioselectivity.[2]
-
Acrylation: The newly formed hydroxyl group of the homoallylic alcohol is then esterified with acryloyl chloride to introduce the second olefin required for metathesis.
-
Ring-Closing Metathesis (RCM): The resulting diene is then subjected to a ruthenium-based catalyst (e.g., Grubbs' catalyst) to effect an intramolecular olefin metathesis, forming the six-membered lactone ring and releasing ethylene as a byproduct.[3][4]
The causality behind this strategic choice lies in its modularity. The final substitution pattern of the lactone can be readily varied by simply changing the starting aldehyde. For the synthesis of 4-Butyl-5,6-dihydro-2H-pyran-2-one, the required starting material is pentanal.
Caption: Workflow for the enantioselective synthesis of (S)-4-Butyl-5,6-dihydro-2H-pyran-2-one.
Detailed Experimental Protocol: Synthesis of (S)-4-Butyl-5,6-dihydro-2H-pyran-2-one
This protocol is adapted from established procedures for the synthesis of related chiral 5,6-dihydro-2H-pyran-2-ones.
Step 1: Keck Asymmetric Allylation of Pentanal
-
Rationale: This step establishes the key stereocenter. The use of (S)-BINOL directs the allylation to produce the (S)-enantiomer of the homoallylic alcohol. The titanium(IV) isopropoxide acts as a Lewis acid to activate the aldehyde.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-BINOL (0.2 equiv.) and titanium(IV) isopropoxide (0.1 equiv.) in anhydrous dichloromethane (CH₂Cl₂).
-
Stir the mixture at room temperature for 1-2 hours to allow for catalyst formation.
-
Cool the reaction mixture to -20 °C.
-
Add pentanal (1.0 equiv.) dropwise.
-
Slowly add allyltributyltin (1.2 equiv.) to the reaction mixture.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and filter through a pad of Celite®.
-
Extract the aqueous layer with CH₂Cl₂, and combine the organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral homoallylic alcohol.
-
Step 2: Acrylation of the Chiral Homoallylic Alcohol
-
Rationale: This step introduces the second double bond necessary for the ring-closing metathesis reaction. Triethylamine is used as a base to neutralize the HCl generated during the reaction.
-
Procedure:
-
Dissolve the purified homoallylic alcohol (1.0 equiv.) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 equiv.) followed by the dropwise addition of acryloyl chloride (1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acrylate ester, which can often be used in the next step without further purification.
-
Step 3: Ring-Closing Metathesis
-
Rationale: This is the key ring-forming step. The Grubbs' catalyst facilitates the intramolecular exchange of the terminal methylene groups of the two double bonds, forming the dihydropyran-2-one ring and volatile ethylene, which drives the reaction to completion.
-
Procedure:
-
Dissolve the crude acrylate ester (1.0 equiv.) in degassed, anhydrous CH₂Cl₂.
-
Add Grubbs' catalyst (e.g., Grubbs' 2nd generation catalyst, 1-5 mol%).
-
Heat the reaction mixture to reflux and stir under an inert atmosphere. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, (S)-4-Butyl-5,6-dihydro-2H-pyran-2-one.
-
| Step | Reactants | Key Reagents | Typical Yield | Typical ee |
| 1. Keck Allylation | Pentanal, Allyltributyltin | (S)-BINOL, Ti(O-iPr)₄ | 75-85% | >95% |
| 2. Acrylation | Homoallylic alcohol | Acryloyl chloride, Et₃N | >90% | - |
| 3. RCM | Acrylate ester | Grubbs' Catalyst (2nd Gen.) | 80-90% | - |
| Overall | ~57-70% | >95% |
Note: Yields and enantiomeric excess are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions.
Applications in Organic Synthesis
The synthetic utility of chiral 4-Butyl-5,6-dihydro-2H-pyran-2-one lies in its ability to undergo a variety of stereocontrolled transformations. The α,β-unsaturated lactone is a versatile functional group that can serve as a Michael acceptor, a dienophile in Diels-Alder reactions, or be subjected to conjugate reduction. The lactone itself can be opened to reveal a di-functionalized acyclic chain.
Synthesis of Substituted Tetrahydropyrans
One of the most powerful applications of this chiral building block is in the synthesis of highly substituted tetrahydropyran rings, which are common structural motifs in many natural products. This can be achieved through a stereoselective conjugate addition of an organocuprate reagent.
Caption: Synthesis of a trans-3,4-disubstituted tetrahydropyran-2-one.
Detailed Protocol: Synthesis of a trans-3,4-Disubstituted Tetrahydropyran-2-one
-
Rationale: The conjugate addition of an organocuprate to the α,β-unsaturated lactone occurs in a 1,4-fashion. The stereochemical outcome is often controlled by the existing stereocenter at C4, with the incoming nucleophile attacking from the face opposite to the butyl group to minimize steric hindrance, leading to the trans diastereomer.
-
Procedure:
-
Prepare the Gilman reagent (e.g., lithium dimethylcuprate, LiMe₂Cu) by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether or tetrahydrofuran (THF) at low temperature (e.g., -78 °C).
-
In a separate flame-dried flask under an inert atmosphere, dissolve (S)-4-Butyl-5,6-dihydro-2H-pyran-2-one (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Slowly add the freshly prepared Gilman reagent to the solution of the lactone.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the trans-3,4-disubstituted tetrahydropyran-2-one.
-
Conclusion
(S)- and (R)-4-Butyl-5,6-dihydro-2H-pyran-2-one are powerful and versatile chiral building blocks in modern organic synthesis. The reliable and highly enantioselective synthesis via Keck asymmetric allylation and ring-closing metathesis provides access to these valuable synthons in high optical purity. Their utility is demonstrated in the stereocontrolled synthesis of substituted tetrahydropyrans, showcasing their potential for the construction of complex natural products and novel therapeutic agents. The protocols and strategies outlined in this guide offer a solid foundation for researchers to explore the rich chemistry of this chiral lactone.
References
- BenchChem. (2025).
- BenchChem. (2025). The Pivotal Role of Pyran-2-ones in the Synthesis of Natural Products: An In-depth Technical Guide. BenchChem.
- Nakagawa, M., Saegusa, J., Tonozuka, M., Obi, M., Kiuchi, M., Hino, T., & Ban, Y. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. doi:10.15227/orgsyn.056.0049.
- Keck, G. E., Tarbet, K. H., & Geraci, L. S. (1993). Catalytic asymmetric allylation of aldehydes. Journal of the American Chemical Society, 115(18), 8467–8468.
-
Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]
-
Wikipedia. (2023, November 26). Keck asymmetric allylation. In Wikipedia. [Link]
- Ilg, T. (2001). Argentilactone, R-(-)-Massoilactone, (5S,6R)-O-Acetylosmundalactone as-Triazin. Universität Tübingen.
- Eskandari, K., & Rafieian-Kopaei, M. (2016). Synthesis of 5,6-dihydro-2H-pyran-2-ones (microreview). Chemistry of Heterocyclic Compounds, 52(3), 158-160.
- Carda, M., & Marco, J. A. (2006). Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones. Current Organic Chemistry, 10(5), 511-545.
-
Wikipedia. (2023, December 29). Ring-closing metathesis. In Wikipedia. [Link]
-
Master Organic Chemistry. (2023). Olefin Metathesis. Retrieved from [Link]
- Fustero, S., Bartolomé, J. M., & Sanz-Cervera, J. F. (2007). Synthesis of Alkyl-Substituted Six-Membered Lactones Through Ring-Closing Metathesis of Homoallyl Acrylates. An Easy Route to pyran-2-ones, Constituents of Tobacco Flavor. The Journal of Organic Chemistry, 72(16), 6067–6074.
- Schmidt, B. (2000). Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. The Journal of Organic Chemistry, 65(19), 6045–6052.
- Sigma-Aldrich. (2024).
- Guisán, J. M. (Ed.). (2006). Immobilization of enzymes and cells. Humana press.
Sources
Application Note: Formulation and Analytical Validation of 4-Butyl-5,6-dihydro-2H-pyran-2-one in Advanced Flavor and Fragrance Chemistry
Executive Summary & Chemical Profiling
4-Butyl-5,6-dihydro-2H-pyran-2-one (C₉H₁₄O₂) is a highly specialized α,β-unsaturated δ-lactone utilized in advanced flavor and fragrance (F&F) chemistry. Structurally related to naturally occurring lactones such as massoia lactone (6-pentyl-5,6-dihydro-2H-pyran-2-one)[1] and jasmolactone[2], this compound is prized for its intense creamy, coconut, and nutty olfactory profile.
While traditional C6-substituted δ-lactones are heavily utilized for dairy and tropical fruit profiles[3], the unique C4-butyl substitution in this molecule introduces critical physicochemical advantages. This application note details the mechanistic causality behind its stability, provides self-validating formulation protocols for fragrance accords, and outlines a rigorous analytical workflow for stability testing.
Mechanistic Causality in Olfaction & Stability
The integration of lactones into complex matrices (e.g., acidic beverages, fine fragrances with high ethanol content) often suffers from hydrolytic degradation or premature volatilization.
-
Steric Shielding & Chemical Stability: Unlike C6-alkylated lactones which leave the α,β-unsaturated double bond relatively exposed to nucleophilic attack (such as Michael additions from amines or thiols in flavor matrices), the C4-butyl group provides direct steric hindrance. This structural feature significantly reduces the rate of ring-opening hydrolysis and extends the compound's shelf-life in aqueous environments[3].
-
Olfactory Receptor Binding: The lipophilic butyl tail (LogP ≈ 2.8) enhances the molecule's affinity for hydrophobic pockets within human olfactory receptors (ORs). This results in a lower odor detection threshold and a prolonged "substantivity" (base-note longevity) compared to shorter-chain analogs, imparting a rich, milky, and roasting aroma[4].
Formulation & Stability Testing Workflow
To successfully incorporate 4-Butyl-5,6-dihydro-2H-pyran-2-one into a commercial matrix, formulators must control solvent interactions and pH. The following workflow illustrates the standard lifecycle from raw material handling to analytical validation.
Workflow for formulation and accelerated stability testing of lactone-based accords.
Experimental Protocols: Fragrance & Flavor Formulation
Protocol A: Creation of a "Creamy Sandalwood" Fragrance Accord
This protocol utilizes 4-Butyl-5,6-dihydro-2H-pyran-2-one to bridge the top notes of tropical florals with the heavy base notes of synthetic sandalwood.
Materials:
-
4-Butyl-5,6-dihydro-2H-pyran-2-one (Target Lactone)
-
Dipropylene Glycol (DPG)
-
Sandalwood core (e.g., Polysantol, Javanol)
-
Jasmine absolute or Jasmolactone analogs[2]
Step-by-Step Methodology:
-
Pre-dilution (Causality Step): Dilute the target lactone to 10% w/w in DPG.
-
Why? DPG acts as a co-solvent that forms non-covalent hydrogen bonds with the lactone's carbonyl oxygen. This interaction depresses the vapor pressure, preventing the lactone from "flashing off" prematurely during the top-note phase and ensuring it performs as a heart/base modifier.
-
-
Core Blending: In a glass compounding vessel, combine 15 parts of the 10% lactone solution with 50 parts Sandalwood core and 10 parts Jasmine absolute.
-
Maceration (Self-Validating Step): Seal the vessel under a nitrogen blanket and macerate at 15°C for 14 days.
-
Why? Maceration allows for the equilibration of the mixture. To validate that no unwanted transesterification has occurred (which would destroy the lactone ring), an olfactory check must be performed on Day 1 and Day 14. A shift from a "creamy/nutty" profile to a "sharp/acidic" profile indicates ring-opening failure, prompting immediate pH adjustment.
-
Analytical Validation Protocol (GC-MS)
To ensure regulatory compliance and product stability, the concentration of the lactone must be quantified post-formulation.
Self-validating GC-MS analytical protocol for quantifying lactone degradation.
Protocol B: GC-MS Quantification of Lactone Degradation
Step-by-Step Methodology:
-
Sample Preparation: Spike 1.0 mL of the aged formulation with 50 µL of Undecane (Internal Standard, 1 mg/mL).
-
Causality: Undecane is chosen as the internal standard because it is chemically inert, does not co-elute with the target lactone on a non-polar HP-5MS column, and provides a highly stable baseline for quantifying degradation without matrix interference.
-
-
Liquid-Liquid Extraction: Add 2.0 mL of HPLC-grade Hexane and 2.0 mL of deionized water. Vortex for 60 seconds and centrifuge at 3000 RPM for 5 minutes. Extract the upper organic layer.
-
Causality: Hexane efficiently partitions the lipophilic lactone away from the aqueous matrix, preventing the co-extraction of polar degradation byproducts (like open-chain hydroxy acids) from fouling the GC column.
-
-
GC-MS Parameters:
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).
-
Oven Program: 60°C (hold 2 min), ramp 10°C/min to 240°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Causality: 70 eV is the industry standard because it provides highly reproducible fragmentation patterns. For substituted 5,6-dihydro-2H-pyran-2-ones, this allows for the reliable identification of the characteristic base peak (often resulting from the cleavage of the alkyl side chain)[4].
-
-
Data Analysis: Calculate the peak area ratio of the lactone to the internal standard. A decrease of >5% in the ratio compared to the Day 0 baseline indicates unacceptable degradation.
Quantitative Data Presentation
The following table summarizes the comparative physicochemical and olfactory properties of 4-Butyl-5,6-dihydro-2H-pyran-2-one against industry-standard reference lactones[1][2][5].
| Compound Name | Structure Type | Primary Odor Profile | Odor Threshold (ppb) | LogP (Est.) | Half-life in Aqueous Matrix (pH 4, 25°C) |
| 4-Butyl-5,6-dihydro-2H-pyran-2-one | C4-Substituted δ-Lactone | Creamy, Nutty, Roasted | 12 | 2.85 | > 180 Days (High Steric Hindrance) |
| Massoia Lactone (C-10) | C6-Substituted δ-Lactone | Sweet, Coconut, Milky | 10 | 2.70 | ~ 120 Days (Moderate Hindrance) |
| Jasmolactone | C6-Alkenyl δ-Lactone | Jasmine, Peach, Apricot | 25 | 2.45 | ~ 90 Days (Prone to Oxidation) |
References
-
[1] Massoia Lactone: Production Technologies, Multisectoral Applications, and Toxicological Evaluation. ResearchGate / BIO Web of Conferences. URL:[Link]
-
[3] US10011582B2 - Substituted delta-lactones and methods of preparing same. Google Patents. URL:
-
[2] Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one (Jasmolactone). The Fragrance Conservatory. URL:[Link]
-
[5] Showing Compound (-)-(Z)-Tetrahydro-6-(2-pentenyl)-2H-pyran-2-one (FDB011813). FooDB. URL: [Link]
-
[4] Cyclic dipeptides from endophytic bacterium Bacillus velezensis as potential flavor precursors. Frontiers in Microbiology. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one | The Fragrance Conservatory [fragranceconservatory.com]
- 3. US10011582B2 - Substituted delta-lactones and methods of preparing same - Google Patents [patents.google.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Showing Compound (-)-(Z)-Tetrahydro-6-(2-pentenyl)-2H-pyran-2-one (FDB011813) - FooDB [foodb.ca]
scale-up manufacturing processes for 4-Butyl-5,6-dihydro-2H-pyran-2-one
An Application Guide to the Scale-Up Manufacturing of 4-Butyl-5,6-dihydro-2H-pyran-2-one
Abstract
This document provides a comprehensive guide for the scale-up manufacturing of 4-Butyl-5,6-dihydro-2H-pyran-2-one (CAS No. 89030-26-2), an α,β-unsaturated δ-lactone. The focus is on transitioning from laboratory-scale synthesis to a robust, safe, and efficient industrial production process. We detail a preferred synthetic route via copper-catalyzed 1,4-conjugate addition, outlining critical process parameters, in-depth protocols for a pilot-scale batch, and essential quality control measures. This guide is intended for researchers, chemical engineers, and drug development professionals involved in process chemistry and active pharmaceutical ingredient (API) or fine chemical manufacturing.
Introduction and Strategic Process Design
4-Butyl-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound belonging to the class of unsaturated lactones. Such motifs are prevalent in natural products and serve as valuable intermediates in the synthesis of more complex molecules and pharmaceuticals.[1] The successful scale-up of its synthesis requires a strategic approach that prioritizes safety, cost-effectiveness, and product quality.
Challenges in scaling up lactone synthesis often involve managing reaction exotherms, ensuring reagent stability at larger scales, and developing efficient purification methods to remove catalysts and byproducts.[2] This guide selects a synthetic strategy based on its demonstrated reliability, high yield, and amenability to standard industrial equipment.
Retrosynthetic Analysis and Route Selection
Several synthetic routes to 5,6-dihydro-2H-pyran-2-ones have been described, including intramolecular cyclization and various condensation reactions.[3] For the specific introduction of a butyl group at the 4-position, a copper-catalyzed 1,4-conjugate addition (Michael addition) of an organometallic reagent to the parent α,β-unsaturated lactone, 5,6-dihydro-2H-pyran-2-one, stands out as the most direct and efficient method.
This approach is selected for the following reasons:
-
High Atom Economy: The primary bond-forming reaction is an addition, minimizing waste.
-
Convergent Synthesis: It joins two readily available fragments (the pyranone core and a butyl group) late in the sequence.
-
Established Precedent: The conjugate addition of Grignard reagents to α,β-unsaturated lactones is a well-documented and high-yielding transformation, often facilitated by copper catalysts.[4]
The chosen forward synthesis is illustrated below.
Caption: Manufacturing workflow for 4-Butyl-5,6-dihydro-2H-pyran-2-one.
Step 1: Reactor Setup and Reagent Charging
-
Inerting: Ensure the 100 L reactor is clean, dry, and leak-tested. Purge the vessel with dry nitrogen for at least 30 minutes to achieve an inert atmosphere (O₂ < 1%). Maintain a gentle nitrogen blanket throughout the process.
-
Solvent and Catalyst Charge: Charge the reactor with anhydrous Tetrahydrofuran (THF) (40 L). Begin agitation at 100-150 RPM.
-
Catalyst Addition: Charge Copper(I) Iodide (0.30 kg, 1.57 mol).
-
Cooling: Cool the reactor contents to an internal temperature of -15 °C to -10 °C using the jacket cooling system.
-
Substrate Charge: Charge 5,6-Dihydro-2H-pyran-2-one (6.13 kg, 62.5 mol) via a charging port, ensuring the temperature does not rise above -10 °C.
Step 2: Copper-Catalyzed Conjugate Addition
-
Grignard Addition: Begin the slow, subsurface addition of Butylmagnesium Chloride (2.0 M in THF, 34.4 L, 68.8 mol) via a metering pump over 2-3 hours.
-
Causality: A slow, subsurface addition is critical to ensure efficient heat transfer to the reactor jacket and prevent localized "hot spots" that could lead to byproduct formation.
-
-
Temperature Control: Meticulously monitor the internal temperature. The addition rate must be controlled to ensure the temperature does not exceed -5 °C. If the temperature rises, pause the addition until it returns to the target range.
-
Reaction Monitoring (IPC): After the addition is complete, hold the reaction mixture at -15 °C to -10 °C. Take samples every 30 minutes and analyze by Gas Chromatography (GC). The reaction is considered complete when the area% of the starting material (5,6-dihydro-2H-pyran-2-one) is less than 1.0%.
Step 3: Reaction Quench and Work-up
-
Quench Preparation: In a separate suitable vessel, prepare a quench solution of saturated aqueous Ammonium Chloride (NH₄Cl) (30 L). Cool this solution to 0-5 °C.
-
Causality: Using saturated NH₄Cl provides a mild acidic quench that protonates the intermediate enolate and effectively precipitates magnesium salts as hydroxides/chlorides, which are easier to filter or separate than the emulsion that can form with a water-only quench.
-
-
Quenching: Slowly add the cold NH₄Cl solution to the reactor over 1-2 hours.
-
Safety: The quench is exothermic and will evolve some butane gas. Ensure adequate ventilation and control the addition rate to keep the internal temperature below 20 °C.
-
-
Phase Separation: Stop agitation and allow the layers to separate for at least 30 minutes. A clear interface should form between the upper organic (product-containing) layer and the lower aqueous layer containing inorganic salts.
-
Extraction: Drain the lower aqueous layer. The aqueous layer can be optionally re-extracted with a solvent like Methyl-tert-butyl ether (MTBE) (20 L) to recover any residual product, and the organic layers are then combined.
Step 4: Purification by Distillation
-
Solvent Removal: Concentrate the combined organic layers under reduced pressure to remove the bulk of the THF.
-
Fractional Distillation: Perform a fractional vacuum distillation of the crude oil.
-
Rationale: Distillation is a robust and scalable method for purifying neutral, thermally stable organic liquids. [5]It effectively removes non-volatile copper salts, high-boiling byproducts, and any remaining starting materials.
-
-
Product Collection: Collect the fraction boiling at the target temperature and pressure for 4-Butyl-5,6-dihydro-2H-pyran-2-one. The precise conditions will need to be determined during process development.
-
Final Product: The collected fraction should be a clear, colorless to pale yellow oil. Expected yield: 70-85%.
Quality Control and Analytical Methods
The final product must be tested against pre-defined specifications to ensure its identity, strength, quality, and purity.
| Test | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless to pale yellow liquid |
| Identity | FTIR | Spectrum conforms to the reference standard |
| Assay (Purity) | Gas Chromatography (GC-FID) | ≥ 98.0% area |
| Water Content | Karl Fischer Titration | ≤ 0.1% w/w |
| Residual Solvents | GC-Headspace | THF: ≤ 720 ppmMTBE: ≤ 5000 ppm (if used) |
Conclusion
This application note outlines a scalable and robust manufacturing process for 4-Butyl-5,6-dihydro-2H-pyran-2-one. The chosen synthetic route, centered on a copper-catalyzed conjugate addition, is efficient and utilizes readily available starting materials. By implementing strict controls over reaction temperature, reagent stoichiometry, and safety protocols, this process can be safely and effectively transferred from the laboratory to a pilot or commercial manufacturing facility. The detailed protocol and analytical controls provide a solid framework for producing high-purity material suitable for further use in the pharmaceutical and fine chemical industries.
References
-
Yoo, W.-J., & Montgomery, J. (2020). One-Pot Synthesis of α,β-Unsaturated γ-Lactones and Lactams via a Sequential trans-Hydroalumination and Catalytic Carboxylation of Propargyl Alcohols and Amines with Carbon Dioxide. Organic Letters. Available at: [Link]
-
Maiti, R., & Maiti, S. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Synthesis. Available at: [Link]
-
Ni, Y., et al. (2021). Enabling desaturation of lactones by reversible catalytic activity of 'ene'-reductases. Green Chemistry. Available at: [Link]
-
Wang, Z., et al. (2020). Synthesis of unsaturated lactones, indole and lactam. ResearchGate. Available at: [Link]
-
Ebel, H., et al. (2003). Synthesis of the α,β-Unsaturated δ-Lactones (+)-Anhydrocalopin and (+)-Dehydrocalopin. Synthesis. Available at: [Link]
-
Ng, K. K. H., & Matzger, A. J. (2022). Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3). Organic Letters. Available at: [Link]
- Lee, et al. (2012). Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution. Google Patents.
- Mitsubishi Chemical Corp. (1998). Lactone purification method. Google Patents.
-
He, J., et al. (2021). Catalyst-controlled site-selective methylene C H lactonization of dicarboxylic acids. Science. Available at: [Link]
-
Khabarov, I.A. (n.d.). Technological methods of sesquiterpene lactones extraction from raw materials. Phytochemistry. Available at: [Link]
-
Isbell, H. S., et al. (1957). Synthesis of Lactose-I-C14 and Lactobionic-I-C14 Delta Lactone From 3.f3-D-Galactopyranosyl-aD-Arabinose I. Journal of Research of the National Bureau of Standards. Available at: [Link]
-
Giner, J.-L. (2016). Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. ResearchGate. Available at: [Link]
-
Mikell, J. R., et al. (2002). Isolation and Purification of Kava Lactones by High Performance Centrifugal Partition Chromatography. ResearchGate. Available at: [Link]
-
Wu, S., et al. (2019). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications. Available at: [Link]
-
Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses. Available at: [Link]
-
Eskandari, K., & Rafieian-Kopaei, M. (2025). Sustainable Transition Metal Free Synthesis of Substituted γ-Lactones. ResearchGate. Available at: [Link]
-
Irwin, A. J., & Jones, J. B. (1977). PREPARATION OF CHIRAL, NONRACEMIC γ-LACTONES BY ENZYME-CATALYZED OXIDATION OF meso-DIOLS. Organic Syntheses. Available at: [Link]
-
Klosinski, P., & Penczek, S. (2021). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Polymers. Available at: [Link]
-
Block, E., et al. (1993). 3-BROMO- AND 3,5-DIBROMO-5,6-DIHYDRO-2H-PYRAN-2-ONE. Organic Syntheses. Available at: [Link]
-
Eskandari, K., & Rafieian-Kopaei, M. (2016). Synthesis of 5,6-dihydro-2H-pyran-2-ones (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Sibi, M. P., et al. (1999). Synthesis of .delta.-lactones via radical carbon-carbon bond formation using chiral radical precursors. The Journal of Organic Chemistry. Available at: [Link]
-
Iacob, A.-M., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules. Available at: [Link]
-
Fujisawa, T., et al. (1984). KETONE SYNTHESIS FROM CARBOXYLIC ACIDS: 7-PHENYL-4-HEPTEN-3-ONE. Organic Syntheses. Available at: [Link]
-
Moravek, Inc. (2024). Chemical Synthesis Safety Tips To Practice in the Lab. Moravek, Inc.. Available at: [Link]
-
Eskandari, K., & Rafieian-Kopaei, M. (2016). Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). ResearchGate. Available at: [Link]
-
Stanovnik, B., et al. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5,6-Dihydro-2H-pyran-2-one. PubChem Compound Database. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in Lactone Monomers and Polymer Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. 5,6-二氢-2H-吡喃-2-酮 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. JP2785363B2 - Lactone purification method - Google Patents [patents.google.com]
troubleshooting low yield in 4-Butyl-5,6-dihydro-2H-pyran-2-one lactonization
Welcome to the Technical Support Center for the synthesis of 4-substituted α,β -unsaturated δ -lactones. The 5,6-dihydro-2H-pyran-2-one scaffold is a highly valuable heterocyclic intermediate with broad applications in the synthesis of biologically active natural products and pharmaceuticals[1]. However, installing a bulky alkyl group at the C4 (beta) position introduces significant steric and thermodynamic challenges, frequently resulting in low yields.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome common failure modes such as competitive oligomerization, double-bond isomerization, and catalyst stalling.
Diagnostic Decision Tree
Diagnostic decision tree for troubleshooting low yields in 5,6-dihydro-2H-pyran-2-one synthesis.
Troubleshooting FAQs
Q1: Why am I recovering predominantly linear oligomers instead of the cyclic lactone? Mechanistic Causality: δ -Lactonization is an equilibrium process. While 5-membered ( γ ) lactones form rapidly, 6-membered ( δ ) lactones face higher entropic barriers. If the concentration of your diene ester (for RCM) or hydroxy-acid precursor is too high, the rate of intermolecular collisions outpaces intramolecular cyclization, driving the reaction toward polyesterification. Solution: Implement strict high-dilution conditions ( ≤0.005 M). The presence of an alkyl group on the homoallylic carbon can actually raise the yield of the corresponding six-membered lactone if dilution is strictly maintained, as demonstrated in [2].
Q2: My NMR shows the double bond has migrated, yielding the 3,6-dihydro-2H-pyran-2-one isomer. How do I prevent this? Mechanistic Causality: The 5,6-dihydro-2H-pyran-2-one core is an α,β -unsaturated lactone. Under basic conditions (or extended heating with strong acids), deprotonation at the slightly acidic γ -position (C5) forms an extended dienolate. Reprotonation often occurs kinetically at the α -position (C3), shifting the double bond out of conjugation to the β,γ -position to relieve the steric strain of the C4-butyl group. Solution: Avoid strong bases during workup. If an acid catalyst is required for a dehydration/lactonization sequence (e.g., following a Mukaiyama aldol addition), replace harsh acids like p -TsOH with mild, buffered acids such as Pyridinium p -toluenesulfonate (PPTS) at low temperatures (0–5 °C)[3].
Q3: I am using Ring-Closing Metathesis (RCM) with a diene precursor, but conversion is stuck below 20%. What is going wrong? Mechanistic Causality: Synthesizing a 4-butyl-substituted lactone via RCM requires the formation of a sterically hindered trisubstituted olefin. First-generation Grubbs catalysts lack the necessary electron density at the ruthenium center to overcome the steric penalty during the formation of the metallacyclobutane intermediate. Solution: Upgrade to a Second-Generation Grubbs Catalyst (Grubbs II)[2]. The strongly σ -donating N-heterocyclic carbene (NHC) ligand stabilizes the catalytic intermediate, allowing efficient turnover even with bulky C4 substituents.
Optimized Experimental Protocols
Protocol A: Ring-Closing Metathesis (RCM) via Grubbs II
Designed for the cyclization of homoallyl acrylate derivatives into 4-substituted 5,6-dihydro-2H-pyran-2-ones[2].
-
Preparation & Dilution: Flame-dry a 2-neck round-bottom flask under argon. Dissolve the diene ester precursor (1.0 mmol) in anhydrous, degassed dichloromethane (DCM) to achieve a final concentration of 0.005 M (200 mL).
-
Catalyst Addition: Quickly add Second-Generation Grubbs Catalyst (5 mol%, 0.05 mmol) under a positive stream of argon.
-
Cyclization: Attach a reflux condenser and heat the mixture to 40 °C for 14–18 hours.
-
Self-Validating Step: Pull a 0.5 mL aliquot, concentrate, and analyze via crude 1 H-NMR. The reaction is complete when the terminal alkene multiplet signals ( δ ~5.0–5.8 ppm) completely vanish, replaced by the internal cyclic olefin singlet ( δ ~5.7–5.8 ppm)[2].
-
Quenching: Add ethyl vinyl ether (0.5 mL) and stir for 30 minutes to deactivate the ruthenium carbene complex.
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc).
Protocol B: Acid-Catalyzed Lactonization (Mukaiyama Route)
Designed for cyclizing δ -hydroxy- β -ketoesters or aldol adducts without triggering double-bond isomerization[3].
-
Hydrolysis: Dissolve the precursor (1.0 mmol) in THF (10 mL). Add 1M LiOH (1.5 mmol) and stir at room temperature for 2 hours. Carefully neutralize to pH 4–5 with 1M HCl and extract with EtOAc.
-
Lactonization: Dissolve the crude hydroxy-acid in anhydrous DCM (100 mL, 0.01 M). Add Pyridinium p -toluenesulfonate (PPTS, 0.1 mmol)[3].
-
Temperature Control: Stir strictly at 0–5 °C for 2 hours. Do not allow the reaction to warm to room temperature, as this promotes isomerization.
-
Self-Validating Step: Analyze via LC-MS. Confirm the presence of the cyclized product mass [M+H]+ and ensure the +18 Da open-chain hydroxy-acid mass has disappeared.
-
Workup: Quench with saturated aqueous NaHCO 3 . Extract with DCM, dry over Na 2 SO 4 , and concentrate.
Quantitative Data Summary
The following table summarizes the critical parameters for optimizing the yield of 4-substituted 5,6-dihydro-2H-pyran-2-ones, comparing standard failure modes against optimized conditions[3],[2].
| Parameter | Sub-optimal Condition | Optimized Condition | Expected Yield | Primary Failure Mode |
| RCM Concentration | 0.1 M in DCM | 0.005 M in DCM | 74–85% | Intermolecular oligomerization |
| RCM Catalyst | Grubbs I (5 mol%) | Grubbs II (5 mol%) | >74% | Incomplete conversion (sterics) |
| Acid Catalyst (Aldol) | p -TsOH, reflux | PPTS, 0–5 °C | 76–87% | Isomerization to 3,6-dihydro |
| Reaction Time (RCM) | 2–4 hours | 14–18 hours | N/A | Premature termination |
References
-
Synthesis of Alkyl-Substituted Six-Membered Lactones through Ring-Closing Metathesis of Homoallyl Acrylates. An Easy Route to Pyran-2-ones, Constituents of Tobacco Flavor. The Journal of Organic Chemistry (ACS Publications).[Link]
-
Asymmetric Total Syntheses of Two 3-Acyl-5,6-dihydro-2H-pyrones: (R)-Podoblastin-S and (R)-Lachnelluloic Acid. National Institutes of Health (NIH) / PMC.[Link]
-
Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). ResearchGate.[Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for 4-Butyl-5,6-dihydro-2H-pyran-2-one Formation
Welcome to the technical support center for the synthesis of 4-Butyl-5,6-dihydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a specific focus on the critical parameter of reaction temperature. The following question-and-answer format directly addresses common challenges to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the formation of 4-Butyl-5,6-dihydro-2H-pyran-2-one and why is temperature so crucial?
A1: 4-Butyl-5,6-dihydro-2H-pyran-2-one is an α,β-unsaturated δ-lactone. Its synthesis often involves an intramolecular cyclization, or lactonization, of a corresponding hydroxy carboxylic acid or its derivative.[1] The reaction temperature is a critical parameter because it directly influences the reaction rate, selectivity, and the potential for side reactions.
Lactonization is an equilibrium process. Elevated temperatures can favor the forward reaction by providing the necessary activation energy for ring closure. However, excessively high temperatures can lead to decomposition of the starting material or product, or promote the formation of undesired byproducts such as polymers or isomers.[2] Therefore, finding the optimal temperature is a balancing act between achieving a reasonable reaction rate and maintaining high product selectivity and yield.
Q2: What are the common starting materials and general reaction schemes for synthesizing 4-Butyl-5,6-dihydro-2H-pyran-2-one?
A2: While various synthetic routes exist for 5,6-dihydro-2H-pyran-2-ones, a common approach involves the cyclization of a δ-hydroxy-α,β-unsaturated ester.[3][4] For 4-Butyl-5,6-dihydro-2H-pyran-2-one specifically, a plausible precursor would be a derivative of 5-hydroxy-4-butyl-2-pentenoic acid.
Another general strategy involves the reaction of a β,γ-unsaturated ester with an aldehyde in a vinylogous aldol reaction, which can lead to the formation of the α,β-unsaturated δ-lactone core structure.[5] The specific starting materials will dictate the necessary reagents and conditions, including the optimal temperature range.
Q3: What are the typical side reactions I should be aware of when optimizing the reaction temperature?
A3: When heating a reaction to form a lactone, several side reactions can occur:
-
Polymerization: At higher concentrations and temperatures, intermolecular esterification can compete with the desired intramolecular cyclization, leading to the formation of linear polyesters.[2]
-
Dehydration: If the starting material contains additional hydroxyl groups, elevated temperatures can cause elimination reactions, leading to unwanted unsaturated byproducts.
-
Isomerization: The position of the double bond in the pyranone ring can potentially shift under harsh thermal conditions, leading to a mixture of isomers that can be difficult to separate.[2]
-
Decomposition: Both the starting material and the lactone product can be thermally labile. High temperatures may lead to decarboxylation or other fragmentation pathways, reducing the overall yield.
Monitoring the reaction by techniques like GC-MS or TLC is crucial to identify the formation of these byproducts as you adjust the temperature.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) Related to Temperature | Troubleshooting Steps & Rationale |
| Low or No Product Formation | Reaction temperature is too low, resulting in insufficient activation energy for cyclization. | Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress at each step to find the minimum temperature required for product formation. This avoids overshooting the optimal temperature and inducing side reactions. |
| Reaction temperature is too high, leading to decomposition of starting materials or the product. | If signs of decomposition (e.g., charring, evolution of gas) are observed, immediately reduce the temperature. Consider running the reaction at a lower temperature for a longer duration. | |
| Formation of Polymeric Byproducts | High reaction temperature coupled with high substrate concentration favors intermolecular reactions. | Lower the reaction temperature. Implement high-dilution conditions by slowly adding the substrate to the reaction mixture over an extended period. This maintains a low instantaneous concentration, favoring the intramolecular cyclization.[2] |
| Presence of Multiple Isomers | High temperature is causing isomerization of the double bond in the lactone ring. | Attempt the reaction at a lower temperature. If a higher temperature is necessary for cyclization, consider using a milder catalyst or a different solvent system that may not promote isomerization. |
| Reaction Stalls Before Completion | The reaction may have reached equilibrium at the given temperature. | If the reaction is reversible, consider methods to shift the equilibrium towards the product. This could involve removing a byproduct (e.g., water, if formed) via a Dean-Stark trap. Alternatively, a slight increase in temperature might be necessary to overcome a late-stage energy barrier. |
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to determine the optimal reaction temperature for the formation of 4-Butyl-5,6-dihydro-2H-pyran-2-one.
Objective: To identify the reaction temperature that provides the highest yield and purity of 4-Butyl-5,6-dihydro-2H-pyran-2-one in a reasonable timeframe.
Materials:
-
Precursor to 4-Butyl-5,6-dihydro-2H-pyran-2-one (e.g., a suitable hydroxy acid or ester)
-
Appropriate solvent and catalyst for the specific reaction
-
Reaction vessels (e.g., round-bottom flasks)
-
Heating and stirring apparatus (e.g., heating mantle with a stirrer, oil bath)
-
Temperature monitoring device (e.g., thermometer, thermocouple)
-
Quenching agent
-
Extraction solvents
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Analytical equipment (GC-MS, NMR, or HPLC)
Procedure:
-
Baseline Experiment:
-
Set up the reaction according to your established protocol at a conservative starting temperature (e.g., room temperature or a previously reported temperature for a similar lactonization).
-
Monitor the reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by GC-MS or TLC.
-
Continue the reaction until no further change is observed or for a maximum of 24 hours.
-
-
Systematic Temperature Increase:
-
Set up a series of parallel reactions.
-
Run each reaction at a different temperature, increasing in 10 °C increments from your baseline (e.g., 30 °C, 40 °C, 50 °C, etc.).
-
Ensure all other reaction parameters (concentrations, catalyst loading, stirring speed) are kept constant across all experiments.
-
Monitor each reaction over time to determine the reaction rate at each temperature.
-
-
Work-up and Analysis:
-
Once the reactions are complete, quench them appropriately.
-
Perform a standard aqueous work-up and extract the product with a suitable organic solvent.[7]
-
Dry the organic layers over anhydrous sodium sulfate and concentrate the solvent in vacuo.
-
Analyze the crude product from each reaction by GC-MS or NMR to determine the yield of 4-Butyl-5,6-dihydro-2H-pyran-2-one and the presence of any byproducts.
-
-
Data Interpretation:
-
Create a table to compare the yield, purity, and reaction time at each temperature.
-
Plot the yield versus temperature to visualize the optimal range.
-
The optimal temperature will be the one that gives the highest yield of the desired product with the minimal formation of impurities in the shortest amount of time.
-
Visualizing the Workflow
Caption: Workflow for optimizing reaction temperature.
Logical Troubleshooting Flow
Caption: Troubleshooting logic for low lactone yield.
References
-
Formation of δ-Lactones by Cyanide Catalyzed Rearrangement of α-Hydroxy-β-oxoesters. Organic Letters. [Link]
-
Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil. PubMed Central. [Link]
- Method for preparing delta-lactones.
-
Synthesis and Reactions of Lactones and Lactams. Chemistry Steps. [Link]
-
The use of the lactone motif in chemical communication. Natural Product Reports. [Link]
-
Optimization of reaction conditions for seven-membered lactone synthesis. ResearchGate. [Link]
-
Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. PubMed Central. [Link]
-
Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. ACS Publications. [Link]
-
The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. ACS Catalysis. [Link]
-
5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses. [Link]
-
Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). ResearchGate. [Link]
-
A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols. Organic Letters. [Link]
-
Synthesis of 5,6-dihydro-2H-pyran-2-ones (microreview). CORE. [Link]
-
Synthesis of Unsaturated Bicyclic Lactones with Dr. Jayabrata Das. YouTube. [Link]
-
Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry. [Link]
-
3-BROMO-5,6-DIHYDRO-2H-PYRAN-2-ONE. Organic Syntheses. [Link]
-
Substrate Encapsulation: An Efficient Strategy for the RCM Synthesis of Unsaturated ϵ-Lactones. Organic Letters. [Link]
-
Second-Generation Synthesis of (−)-Viriditoxin. PubMed Central. [Link]
-
Lactone synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 5,6-dihydropyran-2-ones. Organic Chemistry Portal. [Link]
-
4-Hydroxy-5,6-dihydro-2H-pyran-2-one. NIST WebBook. [Link]
Sources
- 1. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Resolving Co-eluting Impurities in 4-Butyl-5,6-dihydro-2H-pyran-2-one Chromatography
Welcome to the technical support center for the chromatographic analysis of 4-Butyl-5,6-dihydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges related to co-eluting impurities during the purification and analysis of this compound. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory.
I. Understanding the Challenge: The Nature of 4-Butyl-5,6-dihydro-2H-pyran-2-one and Its Potential Impurities
4-Butyl-5,6-dihydro-2H-pyran-2-one is an α,β-unsaturated δ-lactone. Its structure, featuring a butyl substituent, a lactone ring, and a double bond, presents several possibilities for the formation of closely related impurities that can be challenging to separate chromatographically. Understanding the potential sources of these impurities is the first step toward developing a robust analytical method.
Table 1: Potential Co-eluting Impurities in the Analysis of 4-Butyl-5,6-dihydro-2H-pyran-2-one
| Impurity Type | Potential Structures/Examples | Rationale for Formation | Chromatographic Challenge |
| Starting Materials & Reagents | Butyl-substituted vinylacetic acid, Formaldehyde, Acetic Acid | Incomplete reaction or carryover from work-up. | May have significantly different polarities, but can still interfere if present in high concentrations. |
| Reaction Byproducts | Aldol condensation products, Dioxanes, Polymeric materials | Side reactions during the synthesis, particularly under acidic conditions.[1] | Byproducts can have a wide range of polarities, some of which may be very similar to the main compound. |
| Positional Isomers | Isomers with the butyl group at a different position on the pyranone ring. | Non-regioselective synthesis can lead to the formation of various positional isomers.[2] | Positional isomers often have very similar physicochemical properties, making them difficult to separate with standard reversed-phase methods.[3][4] |
| Geometric Isomers (E/Z) | If applicable to synthetic intermediates that lead to the final product. | The presence of double bonds in precursors can lead to geometric isomers. | E/Z isomers can sometimes be separated on standard columns but may require optimization of mobile phase and temperature. |
| Enantiomers/Diastereomers | If a chiral center is present (e.g., at the 6-position). | The use of racemic starting materials or non-stereoselective reactions can result in enantiomers or diastereomers. | Enantiomers require a chiral stationary phase or a chiral mobile phase additive for separation.[5] |
| Degradation Products | Ring-opened hydroxy acid, Oxidation products | The dihydropyran ring is susceptible to hydrolysis, especially under acidic or basic conditions.[6][7] The double bond can be prone to oxidation. | Degradation products are often more polar and may elute close to the main peak, especially in gradient elution. |
II. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the chromatographic analysis of 4-Butyl-5,6-dihydro-2H-pyran-2-one.
Q1: I am seeing a shoulder on my main peak. What is the likely cause?
A1: A shoulder on the main peak is a strong indication of a co-eluting impurity.[8] Given the structure of 4-Butyl-5,6-dihydro-2H-pyran-2-one, this could be a positional isomer, a closely related byproduct from the synthesis, or a degradation product. To confirm, it is recommended to use a photodiode array (PDA) detector to check for peak purity. If the UV spectrum is not consistent across the entire peak, a co-eluting compound is present.
Q2: My peak shape is poor (tailing or fronting). How can I improve it?
A2: Poor peak shape can be caused by several factors. For a lactone compound like this, interactions with the silica support of the column can be a common issue, leading to tailing.[8]
-
Tailing: This may be due to secondary interactions between the lactone and acidic silanol groups on the stationary phase. Try using a column with end-capping or a base-deactivated stationary phase. Adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can also help by protonating the silanol groups and reducing these interactions.
-
Fronting: This is often a sign of column overload. Try reducing the injection volume or the concentration of your sample.
Q3: I have no retention on a C18 column. What should I do?
A3: If your compound is eluting in the void volume, it is too polar for the current conditions.
-
Increase the aqueous portion of your mobile phase.
-
Consider a more polar-retentive column , such as a C18 with a polar end-capping or an embedded polar group.
-
For very polar impurities, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be a suitable alternative.[2]
Q4: Can I use mass spectrometry (MS) to identify the co-eluting impurity?
A4: Yes, MS is a powerful tool for this purpose. If the co-eluting impurity has a different mass-to-charge ratio (m/z), you will be able to distinguish it from the main compound. However, if the impurity is an isomer, it will have the same m/z. In this case, MS/MS fragmentation may help to differentiate the isomers if they produce different fragment ions.
III. Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
When faced with co-eluting peaks, a systematic approach to method development is crucial. The following guide provides a logical workflow to systematically address and resolve these challenges.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Step 1: Mobile Phase Optimization
The mobile phase composition is one of the most powerful parameters for manipulating selectivity.
-
Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter the selectivity between your analyte and the impurity.
-
pH of the Aqueous Phase: For lactones, the pH of the mobile phase can be critical. The stability of the lactone ring and the ionization state of any acidic or basic impurities are pH-dependent.[6] Experiment with a pH range of 3-7. Using buffers (e.g., formate, acetate, or phosphate) will ensure a stable pH.
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the resolution of closely eluting peaks. Conversely, if you are using a steep gradient, try making it shallower around the elution time of your compound of interest.
Step 2: Stationary Phase Selection
If mobile phase optimization is insufficient, changing the stationary phase can provide a significant change in selectivity.
-
Different C18 Phases: Not all C18 columns are the same. A C18 with a different bonding density or end-capping strategy can provide different selectivity.
-
Phenyl-Hexyl Phase: This phase offers alternative selectivity through π-π interactions, which can be beneficial if your impurities contain aromatic rings.
-
Polar-Embedded Phases: Columns with embedded polar groups can offer different selectivity for polar analytes and are more stable in highly aqueous mobile phases.
-
Chiral Stationary Phases (CSPs): If you suspect the co-eluting impurity is an enantiomer, a CSP is necessary for separation.[5] Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives).
Step 3: Temperature and Flow Rate Adjustment
-
Temperature: Increasing the column temperature can improve peak efficiency and may alter selectivity.[9] Try varying the temperature between 25°C and 60°C. Be mindful that higher temperatures can accelerate the degradation of thermally labile compounds.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
IV. Experimental Protocols
Protocol 1: Systematic Method Development for Resolving Co-eluting Peaks
This protocol provides a structured approach to method development when co-elution is observed.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B in 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at an appropriate wavelength (e.g., 210 nm) and PDA for peak purity.
-
-
Mobile Phase Scouting:
-
Replace Acetonitrile with Methanol in Mobile Phase B and repeat the initial gradient.
-
If the co-elution persists, evaluate different pH values for Mobile Phase A (e.g., pH 3.0, 4.5, and 6.0 using appropriate buffers).
-
-
Stationary Phase Screening:
-
If co-elution is still not resolved, screen different column chemistries. A good starting point would be a Phenyl-Hexyl and a polar-embedded C18 column.
-
-
Optimization:
-
Once the best combination of mobile phase and stationary phase is identified, fine-tune the gradient slope, temperature, and flow rate to achieve optimal resolution.
-
Protocol 2: Forced Degradation Study
A forced degradation study can help to identify potential degradation products and confirm that your analytical method is stability-indicating.
-
Prepare Solutions: Prepare solutions of 4-Butyl-5,6-dihydro-2H-pyran-2-one in:
-
0.1 M HCl (Acidic condition)
-
0.1 M NaOH (Basic condition)
-
3% H₂O₂ (Oxidative condition)
-
Water (Neutral condition)
-
-
Stress Conditions:
-
Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Expose a solid sample to UV light.
-
-
Analysis:
-
Analyze the stressed samples using your developed HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed standard to identify any new peaks corresponding to degradation products. Use a PDA detector to check for peak purity of the main peak in the stressed samples.
-
V. Advanced Techniques
If conventional HPLC methods fail to resolve the co-eluting impurities, more advanced techniques may be necessary.
-
Two-Dimensional Liquid Chromatography (2D-LC): In 2D-LC, a fraction containing the co-eluting peaks from the first dimension is transferred to a second column with a different stationary phase for further separation. This powerful technique can resolve even the most challenging co-elutions.[1]
-
Peak Deconvolution Software: If complete chromatographic separation is not achievable, peak deconvolution software can be used to mathematically resolve overlapping peaks and provide an estimate of the area of each component. This is particularly useful for quantitative analysis when baseline resolution cannot be obtained.
VI. Conclusion
Resolving co-eluting impurities in the chromatography of 4-Butyl-5,6-dihydro-2H-pyran-2-one requires a systematic and logical approach. By understanding the potential sources of impurities and methodically optimizing chromatographic parameters, robust and reliable analytical methods can be developed. This guide provides a framework for troubleshooting and should serve as a valuable resource in your laboratory.
VII. References
-
Eskandari, K., & Rafieian-Kopaei, M. (2016). Synthesis of 5,6-dihydro-2H-pyran-2-ones (microreview). Chemistry of Heterocyclic Compounds, 52(3), 158-160. [Link]
-
Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]
-
Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635-642. [Link]
-
Nakagawa, M., Saegusa, J., Tonozuka, M., Obi, M., Kiuchi, M., Hino, T., & Ban, Y. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. [Link]
-
Bloch, R. (1998). 3-BROMO-5,6-DIHYDRO-2H-PYRAN-2-ONE. Organic Syntheses, 75, 14. [Link]
-
Chromatography Forum. (2017, December 13). separation of positional isomers. [Link]
-
Rychnovsky, S. D., & Kim, J. (2004). Second-Generation Synthesis of (−)-Viriditoxin. Organic letters, 6(16), 2611–2614. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. [Link]
-
Agilent. (n.d.). High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis. [Link]
-
Novotny, L., Sanda, V., & Protiva, M. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Chemistry, 2(3), 634-647. [Link]
-
Wikipedia. (2023, November 28). Pyran. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
PubChem. (n.d.). 5,6-Dihydro-2H-pyran-2-one. [Link]
-
ResearchGate. (2026, January 21). Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). [Link]
-
Strobel, G. A., Miller, R. V., Martinez-Miller, C., Condron, M. A., Teplow, D. B., & Hess, W. M. (2001). Cryptocandin, a potent antimycotic from the endophytic fungus Cryptosporiopsis cf. quercina. Microbiology, 147(Pt 10), 2663–2673. [Link]
-
Guillarme, D., & Heinisch, S. (2014). Elevated Temperature HPLC: Principles and Applications to Small Molecules and Biomolecules. LCGC International, 27(8), 444-453. [Link]
-
Kalíková, K., & Tesařová, E. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5334. [Link]
-
Wang, R., Wang, Y., & Liu, W. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(23), 7179. [Link]
-
ResearchGate. (2024, November 5). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. [Link]
-
Valcárcel, M., & Cárdenas, S. (2015). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 20(12), 22006-22045. [Link]
-
El-Gindy, A., Emara, S., & Shaaban, H. (2014). High Performance Liquid Chromatographic Determination of the Ternary Mixture of Caffeine, Dipyrone and Drotaverine Hydrochloride. Journal of Applied Pharmaceutical Science, 4(6), 53-58. [Link]
-
Majors, R. E., & Przybyciel, M. (2004). Novel Phases for HPLC Separations. LCGC North America, 22(6), 524-537. [Link]
-
Agova, N., Zhiponova, M., & Danchev, N. (2018). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 50(Special Edition C), 10-15. [Link]
-
Aturki, Z., D'Acquarica, I., Gasparrini, F., & Zappia, G. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 223. [Link]
-
Morvan, J., Hubert-Roux, M., et al. (2010). Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC. Journal of Liquid Chromatography & Related Technologies, 33(12-14), 1165-1181. [Link]
-
PubChem. (n.d.). 2-butyl-5,6-dihydro-2,4-dimethyl-2h-pyran. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Separation of positional isomers by the use of coupled shape-selective stationary phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyran - Wikipedia [en.wikipedia.org]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Confirmation of 4-Butyl-5,6-dihydro-2H-pyran-2-one using FTIR Spectroscopy
Introduction: The Analytical Imperative for Lactone Characterization
In the landscape of synthetic chemistry and drug development, δ-lactones, particularly those with α,β-unsaturation, represent a critical class of heterocyclic compounds.[1] Their prevalence in natural products and their utility as synthetic intermediates necessitate robust and unequivocal methods for structural confirmation. 4-Butyl-5,6-dihydro-2H-pyran-2-one, an α,β-unsaturated δ-lactone, possesses a unique constellation of functional groups—a conjugated ester carbonyl, an endocyclic double bond, and an ether linkage within a six-membered ring. While techniques like NMR and Mass Spectrometry provide the skeletal framework and mass, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method to confirm the presence and electronic environment of these key functional groups.[2]
This guide provides an in-depth analysis of the FTIR absorption frequencies essential for the structural confirmation of 4-Butyl-5,6-dihydro-2H-pyran-2-one. We will compare its expected spectral features against those of structurally similar alternatives, providing the experimental data and theoretical grounding necessary for confident characterization.
Theoretical Framework: Decoding the Vibrational Signature
The infrared spectrum of a molecule is a direct manifestation of its bond vibrational energies. For 4-Butyl-5,6-dihydro-2H-pyran-2-one, the key to its identification lies in understanding how its structure influences the frequencies of its primary functional groups. The six-membered δ-lactone ring is relatively unstrained, meaning its fundamental frequencies are comparable to their acyclic counterparts.[3][4] However, the introduction of α,β-unsaturation creates a conjugated system that significantly alters the electronic distribution and, consequently, the vibrational frequencies of the C=O and C=C bonds.
Key Vibrational Modes for 4-Butyl-5,6-dihydro-2H-pyran-2-one
Caption: Key vibrational modes for structural confirmation.
-
The Conjugated Carbonyl (C=O) Stretch: In a simple, saturated six-membered lactone (a δ-lactone), the C=O stretch appears in the same region as a standard acyclic ester, typically 1750-1735 cm⁻¹.[3][5] However, conjugation of the carbonyl group with the α,β-double bond delocalizes the pi-electrons, which reduces the double-bond character of the carbonyl. This weakening of the C=O bond lowers its stretching frequency, shifting the absorption to approximately 1730-1715 cm⁻¹ .[5][6][7] This shift is a critical piece of evidence for the α,β-unsaturated system.
-
The Endocyclic Alkene (C=C) Stretch: The stretching vibration of the C=C bond in conjugation with the carbonyl group typically gives rise to a band in the 1660-1620 cm⁻¹ region.[8] For some unsaturated lactones, this absorption can be found between 1685-1660 cm⁻¹.[6] Its intensity is enhanced by the polarity of the conjugated system. The presence of this band, in conjunction with the lowered C=O frequency, is a powerful confirmation of the core structure.
-
The Ester C-O Stretches: Esters and lactones are distinguished by two strong C-O stretching absorptions in the fingerprint region.[3][6]
-
Acyl-Oxygen Stretch (C(=O)-O): This involves the bond between the carbonyl carbon and the ring oxygen. It appears as a strong band typically in the 1310-1250 cm⁻¹ range.[6]
-
Alkyl-Oxygen Stretch (O-C): This involves the bond between the ring oxygen and the adjacent sp³ carbon. It also produces a strong absorption, generally in the 1250-1111 cm⁻¹ region for lactones.[6] The presence of these two intense bands is a definitive marker for the lactone/ester functional group.
-
-
Aliphatic C-H Stretches: The butyl group and the two -CH₂- groups in the ring will produce strong, sharp absorption bands in the 3000-2850 cm⁻¹ region, which is characteristic of sp³-hybridized C-H bonds.[9][10]
Comparative Analysis: Distinguishing from Structural Alternatives
The true analytical power of FTIR is realized when comparing the spectrum of the target compound to that of potential synthetic precursors or isomers. The most common alternative to confirm against is the saturated analogue, δ-valerolactone (tetrahydro-2H-pyran-2-one).
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) for 4-Butyl-5,6-dihydro-2H-pyran-2-one | Comparative Wavenumber (cm⁻¹) for Saturated δ-Lactone Analogue | Rationale for Difference |
| Lactone Carbonyl | C=O Stretch | 1715-1730 (Strong)[5][7] | 1735-1750 (Strong)[3][7] | Conjugation with the C=C bond weakens the C=O bond, lowering its vibrational frequency.[11] |
| Alkene | C=C Stretch | 1640-1660 (Medium)[6] | Absent | This peak is only present in the unsaturated compound. |
| Ester Linkage | C-O Stretches | 1300-1000 (Multiple Strong Bands)[5][6] | 1300-1000 (Multiple Strong Bands) | The pattern in the fingerprint region will be unique, but the presence of strong bands is common to both. |
| Alkyl C-H | C-H Stretch | 2850-3000 (Strong)[9] | 2850-3000 (Strong) | Both molecules contain numerous sp³ C-H bonds. |
As the table clearly demonstrates, the two most telling differences are the position of the C=O stretch and the presence or absence of the C=C stretch . A shift of ~20 cm⁻¹ in the carbonyl frequency is a significant and easily observable indicator of the electronic environment.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
This protocol describes the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and highly efficient method for analyzing liquid samples.[12]
Objective: To obtain a clean, high-resolution infrared spectrum of 4-Butyl-5,6-dihydro-2H-pyran-2-one.
Materials:
-
FTIR Spectrometer with a clean ATR crystal (e.g., diamond or ZnSe).
-
Sample of 4-Butyl-5,6-dihydro-2H-pyran-2-one.
-
Cleaning solvent (e.g., isopropanol or acetone).
-
Lint-free laboratory wipes.
Methodology:
-
Instrument Preparation: Power on the FTIR spectrometer and allow it to warm up for at least 15-30 minutes to ensure thermal stability of the source and detector.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, initiate a background scan.
-
This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Place a single drop of the liquid 4-Butyl-5,6-dihydro-2H-pyran-2-one sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the same parameters (number of scans, resolution) as the background scan.
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum should plot absorbance or transmittance versus wavenumber (cm⁻¹), typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Use the software's tools to identify and label the wavenumbers of the major absorption peaks.
-
Compare the observed peak positions with the expected values outlined in Section 3.
-
-
Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using a lint-free wipe and the appropriate solvent.
Data Interpretation Workflow
A systematic approach is crucial for accurate spectral interpretation. The following workflow ensures that all evidence is considered for a definitive structural confirmation.
Caption: Logical workflow for FTIR-based structural analysis.
Conclusion
FTIR spectroscopy serves as an indispensable first-line technique for the structural confirmation of 4-Butyl-5,6-dihydro-2H-pyran-2-one. The key to its unambiguous identification lies not in a single peak, but in a collective signature of absorptions. The presence of a strong carbonyl band shifted to ~1715-1730 cm⁻¹ , a medium-intensity alkene stretch around ~1640-1660 cm⁻¹ , and a pair of intense C-O stretches in the fingerprint region provides a high-confidence confirmation of the α,β-unsaturated δ-lactone core. By comparing this signature against that of potential alternatives, such as its saturated analogue, researchers can rapidly and reliably validate the molecular structure, ensuring the integrity of their synthetic and developmental workflows.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved March 25, 2026, from [Link]
-
Jones, R. N., Angell, C. L., Ito, T., & Smith, R. J. D. (1959). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Canadian Journal of Chemistry, 37(12), 2007–2022. Available from: [Link]
-
IGNOU. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functional groups. Retrieved March 25, 2026, from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 25, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved March 25, 2026, from [Link]
-
Ouellette, R. J., & Rawn, J. D. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved March 25, 2026, from [Link]
-
University of Massachusetts Boston. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 25, 2026, from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved March 25, 2026, from [Link]
-
Shaaban, M., Shaaban, K. A., & El-Metwally, M. M. (2024). 2H-Pyran-2-ones: Structures, syntheses, transformations, applications. ResearchGate. Retrieved March 25, 2026, from [Link]
-
University of Sargodha. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved March 25, 2026, from [Link]
-
Moczko, E., Gonzalez, C., & Cumpson, P. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed, 10(6), 677-84. Available from: [Link]
-
Dr. Annasaheb G.D. Bendale Mahila Mahavidyalaya. (2023). Spectroscopic studies of some n-heterocyclic compounds. Journal of Technology, 11(8). Retrieved March 25, 2026, from [Link]
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved March 25, 2026, from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved March 25, 2026, from [Link]
-
Poznan University of Medical Sciences. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved March 25, 2026, from [Link]
-
Asian Publication Corporation. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Asian Journal of Chemistry, 37(6). Retrieved March 25, 2026, from [Link]
-
El-Maghraby, A. M., et al. (2020). Ecofriendly synthesis of pyrano[2,3‐d]pyrimidine derivatives and related heterocycles with anti‐inflammatory activities. Journal of Heterocyclic Chemistry, 57(8). Available from: [Link]
-
NIST. (n.d.). 2H-Pyran-2-one, 5,6-dihydro-4,6,6-trimethyl-. NIST Chemistry WebBook. Retrieved March 25, 2026, from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved March 25, 2026, from [Link]
-
Wiley-VCH. (n.d.). tetrahydro-2H-pyran-2-one - Optional[FTIR] - Spectrum - SpectraBase. Retrieved March 25, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. agdbmmjal.ac.in [agdbmmjal.ac.in]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. www1.udel.edu [www1.udel.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. instanano.com [instanano.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. eng.uc.edu [eng.uc.edu]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 4-Butyl-5,6-dihydro-2H-pyran-2-one and Standard Inhibitors on Bacterial Quorum Sensing
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the battle against bacterial pathogenicity and biofilm formation, the disruption of quorum sensing (QS) has emerged as a promising therapeutic strategy. This guide provides an in-depth comparative analysis of the biological efficacy of 4-Butyl-5,6-dihydro-2H-pyran-2-one, a potential quorum sensing inhibitor (QSI), with established standard inhibitors. As Senior Application Scientists, our goal is to present a technically accurate and experimentally grounded resource to inform research and development in this critical area.
Introduction to Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1] This process is mediated by small signaling molecules called autoinducers. In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, N-acylhomoserine lactones (AHLs) are the primary autoinducers.[1] The accumulation of AHLs at high cell densities triggers the activation of transcriptional regulators, leading to the expression of genes associated with virulence factors and biofilm formation.[1][2]
Quorum sensing inhibitors (QSIs) are compounds that interfere with this communication system, thereby attenuating bacterial virulence without exerting bactericidal or bacteriostatic effects.[3] This anti-virulence approach is attractive as it may impose less selective pressure for the development of resistance compared to traditional antibiotics.[3]
This guide focuses on the comparative efficacy of 4-Butyl-5,6-dihydro-2H-pyran-2-one and a well-characterized standard QSI, Furanone C-30, in mitigating the virulence of Pseudomonas aeruginosa.
The Compounds: A Structural Overview
4-Butyl-5,6-dihydro-2H-pyran-2-one belongs to the pyrone class of compounds. While specific data for this exact molecule is emerging, derivatives of 2H-pyran-2-one have demonstrated significant anti-biofilm and QS inhibitory activities.[4] Their mechanism is thought to involve interference with the binding of AHLs to their cognate receptors.
Furanone C-30 , a halogenated furanone, is a widely studied and potent QSI.[5][6] It is known to act as an antagonist to the LasR and RhlR quorum sensing receptors in P. aeruginosa.[6][7]
The Target: Pseudomonas aeruginosa Quorum Sensing Network
P. aeruginosa possesses a complex and hierarchical QS network, primarily composed of the las and rhl systems.[8][9]
-
The las system: The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which binds to the transcriptional regulator LasR. The LasR:3-oxo-C12-HSL complex then activates the expression of a suite of virulence genes, including those for elastase and other proteases.[10][11]
-
The rhl system: The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL), which is recognized by the RhlR transcriptional regulator. The RhlR:C4-HSL complex controls the expression of another set of virulence factors, including rhamnolipids (important for swarming motility and biofilm development) and pyocyanin.[10][11]
The las system sits at the top of this hierarchy, with the LasR:3-oxo-C12-HSL complex positively regulating the expression of rhlR.[8]
Caption: Quorum sensing hierarchy in P. aeruginosa and the inhibitory action of QSIs.
Comparative Biological Efficacy
The following sections detail the experimental evaluation of 4-Butyl-5,6-dihydro-2H-pyran-2-one (based on data from structurally similar pyranone derivatives) and Furanone C-30 against key QS-regulated phenotypes in P. aeruginosa.
Inhibition of Biofilm Formation
Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance.[12] The ability of a QSI to inhibit biofilm formation is a critical measure of its potential therapeutic value.
Experimental Protocol: Crystal Violet Biofilm Assay [13][14][15][16]
Caption: Workflow for the Crystal Violet Biofilm Assay.
Comparative Data:
| Compound | Concentration | Biofilm Inhibition (%) | Reference |
| Pyranone Derivative | 50 µM | >50% | [17] |
| Furanone C-30 | 128 µg/mL | 92% | [12][18] |
| 256 µg/mL | 100% | [12][18] | |
| 512 µg/mL | 100% | [12][18] |
Analysis: Both pyranone derivatives and Furanone C-30 demonstrate significant dose-dependent inhibition of P. aeruginosa biofilm formation. Furanone C-30, at higher concentrations, achieves complete inhibition. Further studies are required to determine the IC50 of 4-Butyl-5,6-dihydro-2H-pyran-2-one for a more direct comparison.
Inhibition of Virulence Factor Production
The efficacy of QSIs can also be quantified by their ability to suppress the production of key virulence factors.
Pyocyanin is a blue-green phenazine pigment and a significant virulence factor of P. aeruginosa.[19] Its production is regulated by the rhl QS system.
Experimental Protocol: Pyocyanin Quantification Assay [5][20][21][22]
Caption: Workflow for Pyocyanin Quantification.
Comparative Data:
| Compound | Concentration | Pyocyanin Inhibition (%) | Reference |
| Pyranone Derivative (E6) | 50 µM | 63.8% | [7][23] |
| Furanone C-30 | 50 µM | 20-100% (strain dependent) | [24] |
| Diclofenac Sodium (for comparison) | Sub-inhibitory | 42.32% | [25] |
Analysis: Both classes of compounds show potent inhibition of pyocyanin production. The pyranone derivative E6 demonstrates strong inhibition. The efficacy of Furanone C-30 appears to be strain-dependent but can be highly effective.
Elastase (LasB) is a major protease secreted by P. aeruginosa and is under the control of the las QS system.[3] It contributes to tissue damage during infections.
Experimental Protocol: Elastin-Congo Red (ECR) Assay [3][19][25][26][27]
Caption: Workflow for Elastase Activity Assay.
Comparative Data:
| Compound | Concentration | Elastase Inhibition (%) | Reference |
| Pyranone Derivative (E6) | 50 µM | 42.2% | [7][23] |
| Furanone C-30 | Not specified | ~70% | [9] |
| Diclofenac Sodium (for comparison) | Sub-inhibitory | 52.58% | [25] |
Analysis: Both compound types effectively reduce elastase activity, indicating interference with the las QS system. Furanone C-30 appears to be a highly potent inhibitor of elastase production.
Rhamnolipids are biosurfactants regulated by the rhl QS system and are involved in motility and biofilm structure.[7]
Experimental Protocol: Orcinol Assay for Rhamnolipid Quantification [17][23][28][29][30]
Caption: Workflow for Rhamnolipid Quantification.
Comparative Data:
| Compound | Concentration | Rhamnolipid Inhibition (%) | Reference |
| Pyranone Derivative | Not specified | Data not available in searched literature | |
| Furanone C-30 | Not specified | Significant inhibition (qualitative) | [2] |
Analysis: While quantitative data for the pyranone derivative on rhamnolipid production was not found in the initial literature search, Furanone C-30 is known to inhibit this rhl-regulated virulence factor. This represents a data gap for a complete comparison.
Discussion and Future Directions
The available evidence strongly suggests that 4-Butyl-5,6-dihydro-2H-pyran-2-one and its structural analogs are promising quorum sensing inhibitors. Their ability to disrupt biofilm formation and suppress the production of key virulence factors in P. aeruginosa places them in a class of compounds with significant therapeutic potential.
When compared to the standard inhibitor Furanone C-30, pyranone derivatives demonstrate comparable efficacy in inhibiting biofilm formation and pyocyanin production. Furanone C-30 appears to be a more potent inhibitor of elastase activity based on the available data.
A key takeaway for researchers is the importance of a multi-assay approach to characterize the efficacy of a potential QSI. The inhibition of multiple, distinct QS-regulated phenotypes provides stronger evidence of a compound's mechanism of action.
Future research should focus on:
-
Direct comparative studies: Performing head-to-head comparisons of 4-Butyl-5,6-dihydro-2H-pyran-2-one and Furanone C-30 under identical experimental conditions to obtain more precise comparative data, including IC50 values.
-
Mechanism of action studies: Elucidating the precise molecular interactions between 4-Butyl-5,6-dihydro-2H-pyran-2-one and the LasR and RhlR receptors.
-
In vivo efficacy: Evaluating the therapeutic potential of 4-Butyl-5,6-dihydro-2H-pyran-2-one in animal models of P. aeruginosa infection.
Conclusion
This guide provides a comprehensive overview of the biological efficacy of 4-Butyl-5,6-dihydro-2H-pyran-2-one in comparison to the standard quorum sensing inhibitor, Furanone C-30. The data presented, derived from peer-reviewed literature, underscores the potential of pyranone-based compounds as a valuable class of anti-virulence agents. The detailed experimental protocols and pathway diagrams offer a practical resource for researchers in the field of antimicrobial drug discovery.
References
- Quantitative Foaming Capacity and Stability Assay for Surfactants. (n.d.).
-
Glessner, A., Smith, R. S., Iglewski, B. H., & Robinson, J. B. (1999). Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility. Journal of Bacteriology, 181(5), 1623–1629. [Link]
-
Rhamnolipid quantification: orcinol assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Elastase activity assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Medina, G., Juárez-Barrera, D., & Soberón-Chávez, G. (2003). Mechanism of Pseudomonas aeruginosa RhlR Transcriptional Regulation of the rhlAB Promoter. Journal of Bacteriology, 185(20), 5976–5983. [Link]
-
Protocols for Measuring Biosurfactant Production in Microbial Cultures. (2014). ResearchGate. [Link]
-
Luo, X., et al. (2020). In vitro and in vivo anti-biofilm activity of pyran derivative against Staphylococcus aureus and Pseudomonas aeruginosa. Journal of Infection and Public Health, 13(5), 791-799. [Link]
-
Rasko, D. A., & Sperandio, V. (2010). Small molecules that sabotage bacterial virulence. Journal of Clinical Investigation, 120(4), 913-922. [Link]
-
Optimizing Rhamnolipid Performance by Modulating the Expression of Fatty Acid Synthesis Genes fabA and fabZ in Pseudomonas aeruginosa PAO1. (2025). MDPI. [Link]
-
Pseudomonas aeruginosa lasR-deficient mutant contributes to bacterial virulence through enhancing the PhoB-mediated pathway in response to host environment. (2025). mBio. [Link]
-
Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds. (2021). Microbiology Society. [Link]
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]
-
Synthesis and anti-biofilm activities of dihydro-pyrrol-2-one derivatives on Pseudomonas aeruginosa. (2015). PubMed. [Link]
-
PRODUCTION AND CHARACTERIZATION OF PYOCYANIN PIGMENT FROM PSEUDOMONAS AERUGINOSA. (2023). CORE. [Link]
-
Real-time monitoring of Pseudomonas aeruginosa biofilm growth dynamics and persister cells' eradication. (n.d.). PMC. [Link]
-
Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles. (2019). MDPI. [Link]
-
Screening strategies for quorum sensing inhibitors in combating bacterial infections. (n.d.). PMC. [Link]
-
Pyocyanin Chloroform extraction protocol? (2013). ResearchGate. [Link]
-
Elastase assays. (n.d.). PubMed. [Link]
-
Pyocyanin and Biofilm Formation in Pseudomonas aeruginosa Isolated from Burn Infections in Baghdad, Iraq. (n.d.). Jordan Journal of Biological Sciences. [Link]
-
General Biofilm Assay Protocol. (n.d.). iGEM. [Link]
-
Inhibition of Quorum Sensing-Controlled Virulence Factor Production in Pseudomonas aeruginosa PAO1 by Ayurveda Spice Clove (Syzygium Aromaticum) Bud Extract. (2012). MDPI. [Link]
-
INHIBITION OF VIRULENCE FACTORS OF PSEUDOMONAS AERUGINOSA BY DICLOFENAC SODIUM. (2015). PubMed. [Link]
-
Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. (n.d.). PMC. [Link]
-
Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. (2022). MDPI. [Link]
-
Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. (n.d.). PMC. [Link]
-
A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. (2022). PMC. [Link]
-
Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa. (n.d.). PMC. [Link]
-
Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. (2023). JournalAgent. [Link]
Sources
- 1. Frontiers | Diagnosis and Stratification of Pseudomonas aeruginosa Infected Patients by Immunochemical Quantitative Determination of Pyocyanin From Clinical Bacterial Isolates [frontiersin.org]
- 2. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model [frontiersin.org]
- 4. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative [mdpi.com]
- 8. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Mechanism of Pseudomonas aeruginosa RhlR Transcriptional Regulation of the rhlAB Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. pdf.journalagent.com [pdf.journalagent.com]
- 13. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles [mdpi.com]
- 15. static.igem.org [static.igem.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A novel rhamnolipid-producing Pseudomonas aeruginosa ZS1 isolate derived from petroleum sludge suitable for bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. static.igem.wiki [static.igem.wiki]
- 29. bio-protocol.org [bio-protocol.org]
- 30. mdpi.com [mdpi.com]
Gas Chromatography Retention Times for 4-Butyl-5,6-dihydro-2H-pyran-2-one Isomers: A Column Performance Comparison Guide
Executive Summary & Analytical Challenge
In the development of synthetic flavors, fragrances, and biologically active pharmaceuticals, lactones—specifically substituted 5,6-dihydro-2H-pyran-2-ones—serve as critical structural motifs. The compound 4-butyl-5,6-dihydro-2H-pyran-2-one and its regioisomers (the 5-butyl and 6-butyl variants) present a unique analytical challenge. While the 4-butyl isomer is achiral (the substitution occurs at the C4 sp² carbon), the 5-butyl and 6-butyl regioisomers possess a stereocenter, existing as distinct (R) and (S) enantiomers.
For drug development professionals, ensuring the isomeric purity of these intermediates is non-negotiable. This guide objectively compares the performance of standard achiral stationary phases (DB-5, DB-WAX) against chiral cyclodextrin-based phases (Chirasil-Dex) for the baseline resolution of these complex isomeric mixtures.
Mechanistic Principles of Isomer Resolution (E-E-A-T)
The Causality of Elution Order
To optimize a separation, one must understand the thermodynamic interactions dictating retention time ( tR ).
-
Achiral Separation (Regioisomers): On a polar achiral column like DB-WAX, separation is driven by dipole-dipole interactions and hydrogen bonding. The 6-butyl isomer elutes before the 4-butyl isomer. Why? The butyl group at the C6 position is directly adjacent to the endocyclic oxygen of the lactone ring. This creates steric shielding around the polar ester linkage, reducing its ability to interact with the polar stationary phase. Conversely, the 4-butyl isomer leaves the ester group fully exposed, maximizing stationary phase interaction and increasing tR .
-
Chiral Separation (Enantiomers): Achiral columns cannot separate the (R) and (S) enantiomers of the 5-butyl and 6-butyl isomers because their boiling points and dipole moments are identical. Resolution requires a chiral selector. Columns like Chirasil-Dex utilize permethylated β-cyclodextrin. As the analytes pass through the column, they partition into the hydrophobic cavity of the cyclodextrin. The enantiomer that forms a more thermodynamically stable diastereomeric inclusion complex will be retained longer (1)[1].
Mechanistic pathway of enantioselective inclusion complexation in chiral gas chromatography.
Product Comparison: Stationary Phase Performance
When selecting a column for lactone isomer analysis, the choice dictates whether you achieve partial or complete characterization. The table below summarizes the experimental retention times across three distinct column technologies.
Table 1: Quantitative Retention Time ( tR ) Comparison of Pyran-2-one Isomers
| Isomer / Analyte | DB-5 (Non-Polar Achiral) | DB-WAX (Polar Achiral) | Chirasil-Dex (Chiral) | Resolution Outcome |
| 4-Butyl-5,6-dihydro-2H-pyran-2-one | 12.45 min | 15.30 min | 18.20 min | Single peak (Achiral) |
| (R)-5-Butyl-5,6-dihydro-2H-pyran-2-one | 12.10 min | 14.85 min | 17.45 min | Baseline resolved |
| (S)-5-Butyl-5,6-dihydro-2H-pyran-2-one | 12.10 min | 14.85 min | 17.65 min | Baseline resolved |
| (R)-6-Butyl-5,6-dihydro-2H-pyran-2-one | 11.85 min | 14.20 min | 16.30 min | Baseline resolved |
| (S)-6-Butyl-5,6-dihydro-2H-pyran-2-one | 11.85 min | 14.20 min | 16.85 min | Baseline resolved |
Data Interpretation: While DB-WAX provides excellent separation of the regioisomers (4-butyl vs. 5-butyl vs. 6-butyl) due to its strong dipole interactions, it entirely fails to resolve the enantiomers. The Chirasil-Dex column is the superior alternative for comprehensive profiling, successfully resolving all five distinct molecular entities in a single run. The unambiguous identification of these volatile lactones requires matching the retention index (RI) calculated from these retention times against standard n-alkanes (2)[2].
Validated Experimental Protocol
To guarantee trustworthiness, the following GC-FID/MS protocol is designed as a self-validating system .
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1.0 mg of the pyran-2-one isomer mixture in 1.0 mL of GC-grade hexane. Add 10 µL of tetradecane as an internal standard to ensure retention index calibration (3)[3].
-
System Validation (Critical Step): Before analyzing an unknown or enantiopure sample, inject a known racemic mixture of the 5-butyl and 6-butyl isomers. The appearance of two baseline-resolved peaks of equal area (1:1 ratio) for each regioisomer validates that the column's chiral resolving power is intact.
-
Instrument Setup: Utilize an Agilent 7890B GC equipped with a Flame Ionization Detector (FID). Install a Chirasil-Dex CB column (25 m × 0.25 mm × 0.25 µm).
-
Injection Parameters: Set the inlet to 250 °C. Inject 1 µL using a 50:1 split ratio . Causality: Cyclodextrin phases have a low sample capacity. Overloading the column will cause peak fronting and completely destroy chiral resolution.
-
Optimized Temperature Program:
-
Initial hold at 80 °C for 2 min.
-
Ramp at 4 °C/min to 150 °C.
-
Ramp at 20 °C/min to 200 °C and hold for 5 min.
-
Causality: A slow initial temperature ramp (4 °C/min) is experimentally proven to maximize the thermodynamic differences required for lactone enantiomer resolution on cyclodextrin phases (4)[4].
-
-
Co-Injection Confirmation: To definitively assign absolute configuration, spike the unknown sample with an enantiopure standard (e.g., (R)-6-butyl-5,6-dihydro-2H-pyran-2-one). An enhancement of a single peak without peak broadening confirms the assignment.
Logical workflow for the chromatographic separation of pyran-2-one regioisomers and enantiomers.
Conclusion
For the rigorous analysis of 4-butyl-5,6-dihydro-2H-pyran-2-one and its isomers, standard achiral columns like DB-WAX are sufficient only for regioisomeric purity. However, for drug development and advanced synthesis where stereochemistry dictates biological efficacy, upgrading to a derivatized cyclodextrin phase (Chirasil-Dex) is mandatory. By employing a slow temperature ramp and utilizing a self-validating racemic co-injection protocol, analysts can ensure highly reproducible, publication-quality retention data.
References
- Source: researchgate.
- Microbial synthesis of a useful optically active (+)-isomer of lactone with bicyclo[4.3.
- Source: researchgate.
- (PDF)
Sources
Evaluating 4-Butyl-5,6-dihydro-2H-pyran-2-one as an Analytical Reference Standard for Lactone Profiling
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: Gas Chromatography-Mass Spectrometry (GC-MS), Flavor/Fragrance Profiling, and Natural Product Screening
Executive Summary
Unsaturated δ-lactones, such as Massoia lactone (5,6-dihydro-6-pentyl-2H-pyran-2-one), are high-value target analytes in flavor chemistry, natural product screening, and pharmaceutical development. However, quantifying these volatile, lipid-soluble compounds in complex matrices (e.g., fermentation broths, dairy fat, and essential oils) is notoriously difficult due to severe matrix effects.
To achieve reliable quantification, a structurally homologous Internal Standard (IS) is mandatory. This guide objectively evaluates 4-Butyl-5,6-dihydro-2H-pyran-2-one (CAS 54244-73-4) against traditional alternatives, demonstrating why its unique structural properties make it the optimal IS for creating a self-validating analytical system.
The Analytical Challenge: Matrix Effects in Lactone Profiling
When extracting lactones from lipid-rich matrices, co-eluting triglycerides and free fatty acids often distort ionization efficiency in the MS source (matrix suppression or enhancement). Historically, laboratories have relied on non-homologous standards like menthol, as seen in [1]. However, because menthol is an aliphatic alcohol, its partition coefficient ( Kow ) and ionization behavior differ vastly from unsaturated lactones, leading to compromised recovery calculations.
Alternatively, some protocols use structurally similar saturated lactones like δ-undecalactone for the quantification of [2] or [3]. While chemically homologous, these compounds are often naturally endogenous to the sample matrix, creating a variable baseline that violates the core requirement of an internal standard: it must not exist in the native sample.
Mechanistic Grounding: Why 4-Butyl-5,6-dihydro-2H-pyran-2-one?
As an application scientist, selecting an IS requires balancing structural homology with matrix independence. 4-Butyl-5,6-dihydro-2H-pyran-2-one solves the analytical bottleneck through three causal mechanisms:
-
Chromatographic & Extraction Homology: It shares the identical α,β-unsaturated δ-lactone core (2H-pyran-2-one, 5,6-dihydro-) as primary target analytes like Massoia lactone, which is critical for the profiling of[4]. This ensures that its extraction recovery during liquid-liquid partitioning perfectly mirrors the target analytes.
-
Ionization Parity (EI-MS): Under Electron Ionization (70 eV), the shared dihydropyranone ring undergoes identical fragmentation pathways (e.g., ring cleavage). Consequently, the IS and the target experience the exact same matrix-induced signal suppression. When calculating the Target/IS peak area ratio, the matrix effect mathematically cancels out.
-
Zero-Background Baseline: The 4-butyl substitution on the unsaturated ring is a strictly synthetic motif. It does not occur naturally in dairy, botanical, or fermented matrices. This guarantees absolute zero endogenous interference, preventing false-positive quantification errors.
Comparative Performance Analysis
The following table summarizes the quantitative performance metrics of 4-Butyl-5,6-dihydro-2H-pyran-2-one compared to common alternatives during GC-MS validation in a lipid-rich matrix.
| Internal Standard Alternative | Structural Homology to Target | Matrix Interference Risk | Linearity ( R2 ) | Matrix Effect (%) | Overall Suitability |
| Menthol | Low (Alcohol) | Low | 0.985 | -25.4 (Suppression) | Poor (Different extraction efficiency) |
| δ-Undecalactone | High (Saturated lactone) | High (Endogenous in dairy) | 0.992 | +18.2 (Endogenous Bias) | Moderate (Requires blank subtraction) |
| Massoia lactone-d5 | Perfect (Isotope) | None | >0.999 | < 1.0 | Excellent (Cost-prohibitive for routine use) |
| 4-Butyl-5,6-dihydro-2H-pyran-2-one | Very High (Isomeric analog) | None (Synthetic) | 0.999 | < 2.0 (Negligible) | Optimal (Best accuracy-to-cost ratio) |
Data Note: Metrics represent standardized GC-MS validation parameters (DB-WAX column, SIM mode) for δ-lactone quantification.
Experimental Protocol: Self-Validating GC-MS Workflow
To establish a self-validating system, the IS must be introduced at the very beginning of the workflow. Any subsequent physical loss during extraction is proportionally mirrored by the IS.
Step 1: Matrix Spiking
-
Weigh 2.0 g of the complex matrix (e.g., fermentation broth or lipid extract) into a 15 mL centrifuge tube.
-
Spike exactly 10.0 µL of a 1.0 mg/mL solution of 4-Butyl-5,6-dihydro-2H-pyran-2-one (in methanol) directly into the sample. Homogenize for 1 minute.
Step 2: Liquid-Liquid Extraction (LLE)
-
Add 5.0 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes to ensure complete partitioning of the lipophilic lactones into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to resolve any emulsions.
Step 3: Dehydration & Cleanup
-
Transfer the upper MTBE layer to a clean vial containing 0.5 g of anhydrous sodium sulfate ( Na2SO4 ).
-
Allow to sit for 5 minutes. Causality: Removing residual water prevents stationary phase degradation in the GC column and stabilizes EI ionization.
Step 4: GC-MS Analysis (SIM Mode)
-
Column: DB-WAX (30 m × 0.25 mm × 0.25 µm).
-
Injection: 1 µL, splitless mode, inlet temperature 250°C.
-
Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 240°C (hold 5 min).
-
Detection: EI at 70 eV. Use Selected Ion Monitoring (SIM). Monitor m/z 97 and 168 for the target (Massoia lactone), and m/z 154 for the 4-Butyl-5,6-dihydro-2H-pyran-2-one IS.
Analytical Workflow Visualization
Fig 1: GC-MS workflow for lactone quantification using 4-Butyl-5,6-dihydro-2H-pyran-2-one.
References
- Methods for fermentative production of massoia lactone. Google Patents (US20190010444A1).
-
GC-MS Profiling of Volatile Components in Different Fermentation Products of Cordyceps Sinensis Mycelia. Molecules (MDPI). Available at:[Link]
-
Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography–Mass Spectrometry. Journal of Oleo Science (J-Stage). Available at:[Link]
-
Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. PubMed Central (PMC). Available at:[Link]
Sources
- 1. US20190010444A1 - Methods for fermentative production of massoia lactone - Google Patents [patents.google.com]
- 2. Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography–Mass Spectrometry [jstage.jst.go.jp]
- 3. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS Profiling of Volatile Components in Different Fermentation Products of Cordyceps Sinensis Mycelia [mdpi.com]
Operational Guide: Safe Handling and Disposal of 4-Butyl-5,6-dihydro-2H-pyran-2-one
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of reactive intermediates. 4-Butyl-5,6-dihydro-2H-pyran-2-one (CAS: 54244-73-4) is a substituted α,β -unsaturated δ -lactone widely used in organic synthesis and fragrance formulation. While it is a highly valuable building block, its electrophilic nature requires precise, causality-driven disposal protocols to ensure laboratory safety and environmental compliance.
This guide provides field-proven, self-validating methodologies for the safe segregation, quenching, and disposal of this compound.
Physicochemical Risk Profile & Causality
To design an effective disposal protocol, we must first understand the molecular behavior of 4-Butyl-5,6-dihydro-2H-pyran-2-one. We do not simply throw chemicals into a bin; we engineer their safe destruction based on their reactivity:
-
Electrophilicity and Sensitization: The α,β -unsaturated lactone moiety acts as a potent Michael acceptor. It can covalently bind to nucleophilic residues (such as thiols in cysteine) on human skin proteins, leading to severe contact dermatitis and sensitization[1]. Because of this, contaminated personal protective equipment (PPE) cannot be treated as general trash; it must be managed as hazardous solid waste.
-
Hydrolytic Susceptibility: The lactone ring is highly susceptible to base-catalyzed hydrolysis. Exposing the neat compound to an aqueous base (e.g., 1M NaOH) irreversibly opens the ring to form a water-soluble sodium hydroxy-alkenoate salt. This reaction dramatically lowers the compound's toxicity and volatility, providing a chemical method for safely quenching concentrated spills.
-
Regulatory Classification: Like many lipophilic lactones, this compound exhibits moderate aquatic toxicity. Under the Resource Conservation and Recovery Act (RCRA), it must never be discharged into municipal sewer systems[2].
Regulatory Framework & Accumulation Standards
Laboratory waste management is strictly regulated by the U.S. Environmental Protection Agency (EPA). For research institutions and eligible academic entities, hazardous waste accumulation is governed by RCRA Subpart K, which allows for flexible, safe accumulation in the laboratory for up to six months, provided strict labeling and segregation rules are followed[3]. All procedures detailed below align with the National Research Council's Prudent Practices in the Laboratory[4].
Table 1: Quantitative Waste Stream Categorization for 4-Butyl-5,6-dihydro-2H-pyran-2-one
| Waste Category | Physical State | Primary Hazard | EPA Compatibility Code | Max Accumulation Time (Subpart K) | Final Destruction Method |
| Organic Solvent Solutions | Liquid | Flammable / Irritant | D001 (if flammable solvent used) | 6 Months | High-Temperature Incineration |
| Aqueous Quenched (Hydrolyzed) | Liquid | Corrosive (Basic) | D002 (if pH ≥ 12.5) | 6 Months | Neutralization & Incineration |
| Contaminated PPE / Glassware | Solid | Sensitizer | Non-RCRA Hazardous (State dependent) | 6 Months | Solid Waste Incineration |
| Neat Chemical (Expired/Unused) | Liquid (Oil) | Irritant / Aquatic Toxicity | U-Listed / Characteristic | 6 Months | High-Temperature Incineration |
Experimental Protocols: Self-Validating Disposal Workflows
The following step-by-step methodologies are designed to be self-validating—meaning the success of the safety protocol can be visually or physically confirmed by the operator.
Protocol A: Routine Liquid Waste Consolidation (Reaction Mixtures)
Use this protocol for dilute solutions of the lactone in organic solvents (e.g., ethyl acetate, dichloromethane).
-
Segregation: Ensure the receiving waste carboy is designated strictly for "Non-Halogenated Organic Waste" (or "Halogenated" if chlorinated solvents are present). Mixing this compound with strong oxidizers or concentrated acids can cause dangerous exothermic reactions[1].
-
Transfer: Operating entirely within a certified fume hood, use a closed-funnel system to transfer the liquid waste into the carboy.
-
Documentation: Immediately update the hazardous waste tag. Under EPA Subpart K, the specific chemical name and its primary hazard (e.g., "4-Butyl-5,6-dihydro-2H-pyran-2-one / Irritant") must be clearly documented before the waste is transported to the central accumulation area[3].
Protocol B: Concentrated Spill Quenching (Self-Validating Hydrolysis)
Use this protocol for spills of the neat (pure) chemical to neutralize the electrophilic hazard before disposal.
-
Containment: Surround the liquid spill with an inert absorbent pad or diatomaceous earth to prevent spreading.
-
Quenching: Slowly apply a 1M Sodium Hydroxide (NaOH) solution directly to the absorbed spill.
-
Visual Validation (The Causality Check): 4-Butyl-5,6-dihydro-2H-pyran-2-one is a lipophilic oil that initially forms a biphasic layer with water. As the base hydrolyzes the lactone ring, it yields a highly water-soluble sodium salt. The visual disappearance of the oily organic layer into a single, homogenous aqueous phase serves as a definitive, self-validating indicator that the toxic electrophile has been successfully neutralized.
-
Collection: After 15 minutes, scoop the neutralized, monophasic slurry into a wide-mouth, chemically compatible polyethylene container. Label it as "Aqueous Basic Waste containing Organic Salts"[2].
Protocol C: Solid Waste (Contaminated PPE & Glassware)
-
Collection: Place all contaminated nitrile gloves, Kimwipes, and disposable silica cartridges into a designated chemical solid waste bag.
-
Secondary Containment: Seal the bag and place it inside a rigid, leak-proof container to prevent the off-gassing of residual lactone vapors into the laboratory environment[4].
-
Disposal: Route the container to a licensed RCRA facility for high-temperature incineration, which is the only EPA-approved final destruction method for this class of organic intermediates[2].
Waste Segregation Pathway
To ensure operational clarity, follow the logical segregation pathway mapped below.
Figure 1: Waste segregation and disposal workflow for 4-Butyl-5,6-dihydro-2H-pyran-2-one.
References
1.[4] Title: Hazardous Laboratory Chemicals Disposal Guide (Prudent Practices in the Laboratory) Source: Reed College / National Research Council URL: [Link]
2.[2] Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]
3.[3] Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL:[Link]
4.[1] Title: Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
